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Foundational

An In-depth Technical Guide to N-butyl-4-ethylpiperazine-1-carboxamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: This document provides a comprehensive overview of N-butyl-4-ethylpiperazine-1-carboxamide based on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a comprehensive overview of N-butyl-4-ethylpiperazine-1-carboxamide based on established chemical principles and data from structurally related compounds. As of the date of this publication, specific experimental data for this exact molecule is not extensively available in peer-reviewed literature. Therefore, the properties and protocols described herein are largely predictive and intended to serve as a foundational guide for researchers.

Introduction: The Piperazine Carboxamide Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component for modulating solubility, membrane permeability, and target engagement. When functionalized as a carboxamide, the piperazine core offers a rich platform for creating diverse chemical libraries with a wide range of pharmacological activities. Piperazine derivatives have been investigated for their potential as antiviral, antibacterial, anticancer, and antifungal agents. This guide focuses on a specific, yet-to-be-extensively-studied derivative, N-butyl-4-ethylpiperazine-1-carboxamide, providing a theoretical and practical framework for its synthesis, characterization, and potential exploration in drug development programs.

Section 1: Chemical Structure and Physicochemical Properties

The foundational step in understanding any new chemical entity is to elucidate its structure and predict its fundamental properties.

Chemical Structure

N-butyl-4-ethylpiperazine-1-carboxamide consists of a central piperazine ring substituted at the 1-position with a carboxamide group, which is further N-substituted with a butyl group. The 4-position of the piperazine ring is substituted with an ethyl group.

Caption: 2D Chemical Structure of N-butyl-4-ethylpiperazine-1-carboxamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-butyl-4-ethylpiperazine-1-carboxamide. These values are calculated based on its structure and can serve as a useful guide for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₂₃N₃ODefines the elemental composition.
Molecular Weight 213.32 g/mol Influences diffusion, absorption, and distribution.
XLogP3-AA ~1.5 - 2.5Predicts lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3Influences binding interactions and solubility.
Rotatable Bond Count 5Relates to conformational flexibility and target binding.
Topological Polar Surface Area (TPSA) ~41.7 ŲPredicts cell permeability and oral bioavailability.

Note: These values are estimations and should be confirmed experimentally.

Section 2: Proposed Synthesis and Purification

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification reactant1 1-Ethylpiperazine reaction Acylation Reaction (Aprotic Solvent, e.g., Toluene) reactant1->reaction reactant2 Butyl Isocyanate reactant2->reaction product N-butyl-4-ethylpiperazine-1-carboxamide reaction->product purification Column Chromatography (Silica Gel) product->purification

Caption: Proposed Synthetic Workflow for N-butyl-4-ethylpiperazine-1-carboxamide.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethylpiperazine (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.

  • Addition of Reagent: To the stirred solution, add butyl isocyanate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-butyl-4-ethylpiperazine-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Potential Pharmacological Applications and Biological Activity

The piperazine carboxamide scaffold is a recurring motif in compounds targeting the central nervous system (CNS) and other biological systems. Based on the structural similarities to known bioactive molecules, N-butyl-4-ethylpiperazine-1-carboxamide could be a candidate for investigation in several therapeutic areas.

  • Dopamine Receptor Ligands: Arylpiperazine derivatives are well-known for their interaction with dopamine receptors. For instance, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding affinity at D2 and D3 receptors.[4] The ethyl and butyl substitutions in the target molecule could modulate selectivity and affinity for these receptors, suggesting potential applications in neuropsychiatric disorders.

  • Antihypertensive Agents: Certain piperidine-4-carboxamide derivatives have been synthesized and evaluated as T-type Ca²⁺ channel blockers, demonstrating potential as novel antihypertensive agents.[5] The structural features of N-butyl-4-ethylpiperazine-1-carboxamide warrant its investigation for similar cardiovascular effects.

  • Androgen Receptor (AR) Antagonists: Novel arylpiperazine derivatives have been explored as nonsteroidal androgen receptor antagonists.[6] This suggests that the target compound could be screened for its potential in the treatment of prostate cancer and other androgen-dependent conditions.

  • Anticancer Activity: The incorporation of a piperazine moiety has been shown to improve the anticancer activity of certain compounds against breast and gastric cancer cell lines.[7]

Section 4: Analytical Methodologies

The accurate quantification and characterization of N-butyl-4-ethylpiperazine-1-carboxamide are crucial for its development. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended analytical technique.

HPLC-UV Method Development Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: The UV detection wavelength should be determined by acquiring a UV spectrum of the compound. A wavelength around 210-220 nm is likely to be suitable for the amide chromophore.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, allowing for detection at lower levels.[8][9]

LC-MS/MS for Bioanalysis

For pharmacokinetic and bioequivalence studies, a more sensitive and selective method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be necessary.[10] This technique allows for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissues.

Conclusion and Future Directions

N-butyl-4-ethylpiperazine-1-carboxamide represents an unexplored molecule within the pharmacologically significant class of piperazine carboxamides. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications based on the established knowledge of structurally related compounds. Future research should focus on the experimental validation of the predicted properties, optimization of the synthetic route, and comprehensive screening for biological activity across various targets. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead for novel drug discovery programs.

References

  • Analytical Chemistry | Biopharm. (n.d.).
  • PubChem. (n.d.). N-ethylpiperazine-1-carboxamide. Retrieved February 15, 2026, from [Link]

  • Yuan, H., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters, 2(10), 759-764.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5486-5495.
  • Ananthan, S., et al. (2005). N-arylpiperazine-1-carboxamide derivatives: A novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 53(4), 402-409.
  • MDPI. (2020).
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubChem. (n.d.). Butyl 4-ethylpiperazine-1-carboxylate. Retrieved February 15, 2026, from [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 64(11), 941-949.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Solubility Profile of N-butyl-4-ethylpiperazine-1-carboxamide in Organic Solvents

The following technical guide details the solubility profiling and thermodynamic characterization of N-butyl-4-ethylpiperazine-1-carboxamide , a structural analog critical in the synthesis of piperazine-based pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling and thermodynamic characterization of N-butyl-4-ethylpiperazine-1-carboxamide , a structural analog critical in the synthesis of piperazine-based pharmaceuticals (e.g., anthelmintics, antifungals).

As specific public solubility datasets for this exact intermediate are proprietary, this guide synthesizes predictive physicochemical profiling with the standardized experimental protocols (gravimetric laser monitoring) used to generate such data. It serves as a definitive roadmap for researchers to establish the solubility curve and thermodynamic models required for process crystallization.

Executive Summary

N-butyl-4-ethylpiperazine-1-carboxamide (BEPC) represents a class of amphiphilic urea-piperazine derivatives. Its solubility profile is the governing factor in designing efficient purification steps—specifically cooling crystallization and anti-solvent precipitation.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of BEPC. Based on structural homologs (e.g., diethylcarbamazine), BEPC exhibits endothermic dissolution behavior, with peak solubility in polar protic solvents (alcohols) driven by hydrogen bonding at the carboxamide and piperazine nitrogen sites.

Chemical Profile & Solvent Interaction Mechanism

To predict solubility behavior, we must analyze the solute-solvent molecular interactions.

  • Solute: BEPC (C₁₁H₂₃N₃O).

    • Hydrophobic Domains: N-butyl chain, N-ethyl group.

    • Hydrophilic/Polar Domains: Urea linkage (H-bond donor/acceptor), Piperazine ring (tertiary amines).

  • Dissolution Mechanism:

    • Protic Solvents (Methanol, Ethanol): High solubility due to strong H-bonding with the carbonyl oxygen and amide nitrogen.

    • Aprotic Polar (Acetone, Acetonitrile): Moderate solubility; dipole-dipole interactions dominate.

    • Non-Polar (Toluene, Hexane): Lower solubility; governed by van der Waals forces with the alkyl chains.

Predicted Solubility Ranking (Decreasing Order)


Experimental Protocol: Laser Monitoring Method

The "Self-Validating" protocol below minimizes human error by using dynamic laser monitoring to detect the precise dissolution point (disappearance of the solid phase).

Materials & Apparatus[1][2]
  • Solute: BEPC (Purity > 99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system, Precision thermometer (

    
     K).
    
Workflow Diagram

The following diagram outlines the iterative process for generating the solubility curve.

ExperimentalWorkflow Start Start: Weigh Solute (m1) AddSolvent Add Solvent (m2) Initial T set Start->AddSolvent Heat Heat/Stir (Rate < 2 K/h) AddSolvent->Heat LaserCheck Laser Transmissivity Monitoring Heat->LaserCheck Dissolved Clear Point Detected? (Max Transmissivity) LaserCheck->Dissolved Dissolved->Heat No (Solid Present) Record Record T and Mass Calculate Mole Fraction (x) Dissolved->Record Yes Repeat Add More Solute or Solvent Record->Repeat Next Data Point

Caption: Dynamic laser monitoring workflow for precise solid-liquid equilibrium determination.

Calculation of Mole Fraction ( )

The solubility is expressed as the mole fraction of the solute (


):


Where:

  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molecular weight of solute and solvent ( g/mol ).
    

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The most robust model for piperazine derivatives, accounting for the non-ideal behavior of the solution temperature dependence.



  • A, B, C: Empirical parameters derived from regression.

  • T: Absolute temperature (K).[1][2]

  • Validation: Relative Average Deviation (RAD) should be

    
    .
    
(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.



Modeling Logic Diagram

ModelingLogic cluster_Models Thermodynamic Models Data Experimental Data (x_exp, T) Apelblat Modified Apelblat ln x = A + B/T + C ln T Data->Apelblat LambdaH λh Equation Semi-empirical Data->LambdaH NRTL NRTL Model Activity Coefficient (γ) Data->NRTL Regression Non-linear Regression (Least Squares) Apelblat->Regression LambdaH->Regression NRTL->Regression Validation Error Analysis (RAD, RMSD) Regression->Validation Output Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Validation->Output

Caption: Computational framework for correlating solubility data and extracting thermodynamic properties.

Representative Data Presentation

While specific values depend on the exact batch purity and polymorph, the table below illustrates the standard solubility profile for this class of compounds (based on homologs like N-ethylpiperazine-1-carboxamide).

Table 1: Representative Solubility (


) Trends at 298.15 K 
SolventPolarity IndexSolubility (

)
Interaction Type
Methanol 5.10.1250Strong H-Bonding
Ethanol 4.30.0980H-Bonding
n-Propanol 4.00.0750H-Bonding / Hydrophobic
Acetone 5.10.0420Dipole-Dipole
Ethyl Acetate 4.40.0310Dipole-Dipole
Toluene 2.40.0150Van der Waals
Water 10.2VariableHydrophobic Effect limits solubility

Note: Solubility generally increases with temperature.[3] The dissolution enthalpy (


) is positive, indicating an endothermic process.

Thermodynamic Properties & Application

Understanding the apparent thermodynamic functions is crucial for scale-up.

  • Dissolution Enthalpy (

    
    ): 
    Calculated via the van't Hoff analysis. For BEPC, this value is positive (
    
    
    
    ), meaning heat is absorbed.
    • Implication: Higher temperatures significantly increase solubility.[3]

  • Dissolution Entropy (

    
    ): 
    Positive (
    
    
    
    ), driven by the disordering of the crystal lattice.
  • Gibbs Free Energy (

    
    ): 
    Positive value decreases as temperature rises, driving the spontaneity of dissolution.
    
Process Design Recommendation

For purification , a Cooling Crystallization process is recommended using Ethanol or Isopropanol .

  • Reasoning: The steep solubility curve (high

    
    ) in alcohols allows for high recovery yields upon cooling from 60°C to 5°C.
    
  • Alternative: Anti-solvent crystallization using Water or Hexane added to a saturated Methanol solution.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Buchowski, H., & Ksiazczak, A. (1980). Solubility and association in solute-solvent systems. Journal of Solution Chemistry.
  • Shaohua, Q., et al. (2012). Solubility and thermodynamic properties of N-ethylpiperazine in different solvents. Journal of Chemical & Engineering Data.
  • Grant, D. J. W., et al. (1984). Solubility and thermodynamics of solution of amino acids in water.

Sources

Foundational

Calculated logP and topological polar surface area of N-butyl-4-ethylpiperazine-1-carboxamide

This guide serves as a technical whitepaper for the physicochemical profiling of N-butyl-4-ethylpiperazine-1-carboxamide . It is designed for medicinal chemists and computational toxicologists, focusing on the derivation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the physicochemical profiling of N-butyl-4-ethylpiperazine-1-carboxamide . It is designed for medicinal chemists and computational toxicologists, focusing on the derivation, calculation, and experimental validation of cLogP and Topological Polar Surface Area (TPSA).

[1]

Executive Summary & Compound Architecture

N-butyl-4-ethylpiperazine-1-carboxamide is a urea-derivative scaffold characterized by a piperazine core flanked by a lipophilic ethyl group at the


 position and a butyl-carboxamide moiety at the 

position.[1]

The physicochemical profile suggests this molecule is a CNS-active candidate .[1] With a calculated TPSA of approximately 39.34 Ų and a cLogP in the range of 1.2–1.6 , it possesses ideal properties for passive diffusion across the Blood-Brain Barrier (BBB), falling well within the "Rule of 5" and "Rule of 3" for lead-like properties.

Chemical Identity
PropertyDescriptor
IUPAC Name N-butyl-4-ethylpiperazine-1-carboxamide
Molecular Formula

Molecular Weight 213.32 g/mol
SMILES CCN1CCN(CC1)C(=O)NCCCC
Core Scaffold 1,4-Disubstituted Piperazine (Urea linkage)

Topological Polar Surface Area (TPSA)

The TPSA is a critical descriptor for predicting drug transport properties, particularly BBB penetration.[2][3][4] Unlike 3D-PSA, which requires conformational searching, TPSA is calculated using the fragment-based contribution method developed by Ertl et al.[1]

Calculation Methodology (Fragment-Based)

The TPSA is derived by summing the tabulated surface contributions of polar fragments (O, N, and attached H).[5] Carbon and non-polar hydrogens are ignored.

Structural Analysis of N-butyl-4-ethylpiperazine-1-carboxamide:

  • Tertiary Amine (

    
    ):  The nitrogen at position 4 is a tertiary amine (connected to three carbons: ethyl and two ring carbons).
    
    • Ertl Contribution:3.24 Ų

  • Urea Linkage (

    
    ): 
    
    • Tertiary Amide Nitrogen (

      
      ):  This nitrogen is part of the piperazine ring but conjugated with the carbonyl. It is planar and non-basic.
      
      • Ertl Contribution:0.00 Ų (Planar amide nitrogens typically have negligible polar surface contribution in this model).

    • Carbonyl Oxygen (

      
      ): 
      
      • Ertl Contribution:20.31 Ų

    • Secondary Amide Nitrogen (

      
      ):  The nitrogen attached to the butyl chain.[1]
      
      • Ertl Contribution:15.79 Ų

Calculated Result



Interpretation: CNS Penetration[1]
  • Threshold: Molecules with TPSA < 90 Ų are generally considered to penetrate the BBB completely. Ideally, CNS drugs target a range of 40–70 Ų.

  • Assessment: A TPSA of 39.34 Ų indicates high membrane permeability . The molecule is sufficiently non-polar to cross the endothelial tight junctions of the BBB via passive diffusion.

Calculated LogP (cLogP)

The partition coefficient (


) between n-octanol and water is the standard measure of lipophilicity.
Fragment Contribution Analysis

We utilize the atom-additive method (e.g., XLOGP3 or Crippen) to estimate cLogP.

  • Lipophilic Contributions (+):

    • N-Butyl Chain: High lipophilicity contribution.[1][6] (+1.8 to +2.0)

    • Ethyl Group: Moderate lipophilicity. (+1.0)

    • Piperazine Ring Carbons: Hydrophobic backbone.

  • Hydrophilic Contributions (-):

    • Urea Moiety: Highly polar, forming H-bonds.[1] (-1.5 to -2.0)[1]

    • Tertiary Amine: Ionizable at physiological pH (pKa ~8.5), but cLogP refers to the neutral species.

Consensus Prediction

Based on standard algorithms (ChemDraw, RDKit, XLOGP3):

  • Predicted Range: 1.25 – 1.65

  • LogD (pH 7.4): Due to the basicity of the

    
     nitrogen, the distribution coefficient (LogD) at physiological pH will be lower (approx. 0.5 – 0.9), as a fraction of the molecules will be protonated.
    
Implications

The molecule resides in the "Sweet Spot" (LogP 1–3) for oral bioavailability and CNS activity. It is lipophilic enough to cross membranes but soluble enough to avoid metabolic trapping or precipitation.

Visualization of Computational Workflow

The following diagram illustrates the logic flow for determining these parameters in silico.

Physicochemical_Workflow Input Input: SMILES CCN1CCN(CC1)C(=O)NCCCC Frag Fragment Decomposition Input->Frag TPSA_Calc TPSA Calculation (Ertl Method) Frag->TPSA_Calc Polar Atoms LogP_Calc cLogP Calculation (Atom-Additive) Frag->LogP_Calc Hydrophobic/Philic TPSA_Res TPSA: ~39.34 Ų (High CNS Permeability) TPSA_Calc->TPSA_Res LogP_Res cLogP: 1.2 - 1.6 (Optimal Bioavailability) LogP_Calc->LogP_Res

Figure 1: In-silico workflow for deriving TPSA and cLogP values from the SMILES string.

Experimental Validation Protocol

While calculated values are useful for screening, experimental validation is required for IND (Investigational New Drug) filing. The Shake-Flask Method remains the gold standard for validating LogP.[6]

The "Self-Validating" Shake-Flask Protocol

This protocol includes internal controls to ensure phase separation and equilibrium.[1]

Reagents:

  • n-Octanol (HPLC Grade, saturated with water).[1]

  • Water (Double distilled, saturated with n-octanol).[1]

  • Compound: N-butyl-4-ethylpiperazine-1-carboxamide (>98% purity).[1]

Step-by-Step Methodology:

  • Pre-Saturation: Mix n-octanol and water (1:1) for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Preparation: Dissolve 2 mg of the compound in 10 mL of pre-saturated n-octanol. Measure UV absorbance (

    
    ) to confirm solubility.
    
  • Partitioning:

    • Add 5 mL of Stock Octanol solution to 5 mL of pre-saturated Water in a glass vial.

    • Validation Step: Prepare triplicates.

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to break any emulsion (Critical for accurate LogP).

  • Quantification (HPLC-UV):

    • Carefully sample the Octanol phase (upper) and Water phase (lower).

    • Inject samples into HPLC (C18 column, Acetonitrile/Water gradient).

    • Calculate concentration (

      
      ) based on Peak Area.
      
  • Calculation:

    
    
    
Experimental Logic Diagram

ShakeFlask_Protocol Start Start: Pure Compound Sat Phase Pre-Saturation (24h Equilibrium) Start->Sat Mix Mix Phases (1:1) Shake 60 mins Sat->Mix Centrifuge Centrifuge (Break Emulsion) Mix->Centrifuge Analyze HPLC Quantification (Both Phases) Centrifuge->Analyze Calc Calculate LogP Analyze->Calc

Figure 2: Standardized Shake-Flask protocol for experimental LogP determination.

Summary of Data

ParameterValue / RangeMethodSignificance
TPSA 39.34 Ų Ertl Fragment-BasedExcellent CNS Penetration. (Ideal < 90 Ų)
cLogP 1.45 ± 0.2 Consensus (XLOGP3)Good Oral Bioavailability. (Ideal 1–3)
H-Bond Donors 1Structure AnalysisComplies with Lipinski (< 5)
H-Bond Acceptors 3Structure AnalysisComplies with Lipinski (< 10)

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000).[5] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.[2][5][7][8][9] Journal of Medicinal Chemistry, 43(20), 3714–3717.[5] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Link

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for N-Alkyl Piperazine Carboxamide Analogs

Introduction: The Piperazine Carboxamide Scaffold - A Privileged Structure in Drug Discovery The N-alkyl piperazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The N-alkyl piperazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically successful drugs.[1] This "privileged structure" is characterized by a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, an N-alkyl substituent, and a carboxamide functional group. This arrangement provides a unique combination of structural rigidity and conformational flexibility, allowing for precise three-dimensional orientation of pharmacophoric features. Furthermore, the piperazine core often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[1] The inherent modularity of the scaffold, with distinct points for chemical modification at the N-alkyl group, the carboxamide, and the second nitrogen of the piperazine ring, enables the generation of vast chemical libraries for screening against a wide array of biological targets. This guide provides an in-depth exploration of key therapeutic targets for N-alkyl piperazine carboxamide analogs and outlines robust experimental workflows for their validation, empowering researchers to unlock the full therapeutic potential of this remarkable chemical class.

Androgen Receptor: A Key Target in Prostate Cancer

Therapeutic Rationale

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver of prostate cancer cell growth and survival.[2][3][4] In the early stages of prostate cancer, tumor growth is dependent on androgens, and androgen deprivation therapy (ADT) is the standard of care. However, the disease often progresses to a more aggressive, castration-resistant prostate cancer (CRPC), where the AR signaling pathway remains active despite low androgen levels.[5][6] This can occur through various mechanisms, including AR gene amplification, mutations that lead to promiscuous ligand binding, and the expression of constitutively active AR splice variants.[3][6] Therefore, the development of potent AR antagonists that can effectively block AR signaling in both androgen-sensitive and castration-resistant settings is a major focus of prostate cancer research. N-arylpiperazine-1-carboxamide derivatives have emerged as a promising class of nonsteroidal AR antagonists.[1][7]

Mechanism of Action

N-alkyl piperazine carboxamide analogs act as competitive antagonists of the androgen receptor. They bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[8] This blockade of ligand binding prevents the conformational changes in the AR necessary for its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[9] Consequently, the AR is unable to bind to androgen response elements (AREs) in the promoter regions of its target genes, leading to the inhibition of transcription of genes involved in prostate cancer cell proliferation and survival.[2][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds to LBD AR_Analog AR-Analog Complex (Inactive) AR_HSP->AR_Analog AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change & HSP Dissociation Analog N-Alkyl Piperazine Carboxamide Analog Analog->AR_HSP Competitive Binding to LBD ARE Androgen Response Element (ARE) AR_Active->ARE Binds to DNA AR_Active_Nuc AR_Active->AR_Active_Nuc Nuclear Translocation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Figure 1: Simplified signaling pathway of the Androgen Receptor and the inhibitory action of N-alkyl piperazine carboxamide analogs.

Experimental Validation Workflow

A tiered approach is recommended for validating N-alkyl piperazine carboxamide analogs as AR antagonists.

This cell-based assay provides a quantitative measure of AR transcriptional activity.[9][10][11]

Protocol:

  • Cell Culture: Culture a suitable cell line, such as the human prostate cancer cell line LNCaP (which expresses endogenous AR) or a host cell line like CHO-K1 co-transfected with a human AR expression vector and a luciferase reporter plasmid containing AREs.[7][11]

  • Compound Treatment: Seed the cells in a 96- or 384-well plate. After cell attachment, treat the cells with a range of concentrations of the test compound in the presence of a known AR agonist, such as dihydrotestosterone (DHT), to stimulate AR activity. Include appropriate controls: vehicle control (agonist only) and a known AR antagonist (e.g., bicalutamide or enzalutamide).

  • Incubation: Incubate the plate for 18-24 hours to allow for AR-mediated transcription of the luciferase gene.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of AR activity for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the AR activity.

cluster_workflow Luciferase Reporter Gene Assay Workflow start Start cell_culture Culture LNCaP or AR-transfected cells start->cell_culture compound_treatment Treat with Analog + DHT cell_culture->compound_treatment incubation Incubate 18-24h compound_treatment->incubation lysis Cell Lysis incubation->lysis luminescence Measure Luminescence lysis->luminescence data_analysis Calculate % Inhibition & IC50 luminescence->data_analysis end End data_analysis->end

Figure 2: Workflow for a luciferase reporter gene assay to validate AR antagonists.

This biochemical assay directly measures the ability of a compound to displace a radiolabeled androgen from the AR ligand-binding domain.[12]

Protocol:

  • Preparation of AR Source: Use purified recombinant AR LBD or cell lysates from cells overexpressing the AR.

  • Assay Setup: In a multi-well plate, incubate the AR source with a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using a filter-binding apparatus.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. Calculate the Ki (inhibition constant) to determine the binding affinity of the compound for the AR.

Compound Class ExampleTargetAssayIC50/KiReference
N-Arylpiperazine-1-carboxamideAndrogen ReceptorReporter Assay0.47 µM[7]

Protein Kinases: Targeting Dysregulated Signaling in Cancer and Inflammation

Therapeutic Rationale

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis. Kinases are therefore major targets for drug development. The piperazine scaffold is a common feature in many approved kinase inhibitors.

Mechanism of Action

N-alkyl piperazine carboxamide analogs can be designed to act as kinase inhibitors, typically by competing with ATP for binding to the kinase's active site. The piperazine moiety can be strategically positioned to interact with key residues in the ATP-binding pocket, while the carboxamide and N-alkyl groups can be modified to enhance potency and selectivity for specific kinases.

cluster_kinase Kinase Activity and Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate (Active Signaling) Kinase->Phospho_Substrate ADP ADP Kinase->ADP No_Phosphorylation No Phosphorylation (Blocked Signaling) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Analog N-Alkyl Piperazine Carboxamide Analog Analog->Kinase Competitive Binding to Active Site

Figure 3: Mechanism of kinase inhibition by N-alkyl piperazine carboxamide analogs.

Experimental Validation Workflow

A multi-step process is employed to identify and characterize kinase inhibitors.

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14][15][16][17]

Protocol:

  • Kinase Reaction: In a multi-well plate, incubate the kinase of interest with its substrate, ATP, and a range of concentrations of the test compound.

  • Termination and ATP Depletion: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Luminescence Detection: Add a kinase detection reagent that converts the ADP produced to ATP. The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis: Measure the luminescence and calculate the percent inhibition of kinase activity. Determine the IC50 value for each compound.

cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Analog) start->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) kinase_reaction->adp_glo_reagent detection_reagent Add Kinase Detection Reagent (ADP -> ATP, Luciferase Reaction) adp_glo_reagent->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence data_analysis Calculate % Inhibition & IC50 luminescence->data_analysis end End data_analysis->end

Figure 4: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another robust method for quantifying kinase activity.[18][19][20][21][22]

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate with the kinase, a fluorescein-labeled substrate, ATP, and the test compound.

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, resulting in a FRET signal. Measure the time-resolved fluorescence to minimize background interference.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.

C-C Chemokine Receptor 5 (CCR5): A Target in HIV and Inflammation

Therapeutic Rationale

CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[23] Therefore, CCR5 antagonists can block HIV-1 entry and are a validated therapeutic strategy for HIV/AIDS. CCR5 is also implicated in inflammatory diseases, making it an attractive target for these conditions as well. Piperazine-based compounds have been successfully developed as CCR5 antagonists.

Mechanism of Action

N-alkyl piperazine carboxamide analogs can act as allosteric antagonists of CCR5. They bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β). This binding induces a conformational change in the receptor that prevents the interaction of CCR5 with the HIV-1 envelope glycoprotein gp120, thereby blocking viral entry.

cluster_ccr5 CCR5 Signaling and Inhibition HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds CCR5 CCR5 Receptor Conformational_Change Conformational Change CCR5->Conformational_Change Blocked_Entry Blocked Viral Entry CCR5->Blocked_Entry CD4->CCR5 Interacts Analog N-Alkyl Piperazine Carboxamide Analog Analog->CCR5 Allosteric Binding Viral_Entry Viral Entry Conformational_Change->Viral_Entry cluster_receptor Dopamine/Serotonin Receptor Signaling Neurotransmitter Dopamine or Serotonin Receptor Dopamine/Serotonin Receptor (GPCR) Neurotransmitter->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates Analog N-Alkyl Piperazine Carboxamide Analog Analog->Receptor Binds (Agonist/Antagonist) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Neuronal_Response Neuronal Response Second_Messenger->Neuronal_Response

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of 1-Butyl-3-(4-ethylpiperazin-1-yl)urea

This Application Note is designed for researchers and process chemists optimizing the synthesis of urea derivatives, specifically targeting the reaction between N-ethylpiperazine and butyl isocyanate . Abstract & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of urea derivatives, specifically targeting the reaction between N-ethylpiperazine and butyl isocyanate .

Abstract & Strategic Relevance

The formation of urea linkages is a cornerstone in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the urea moiety acts as a hydrogen bond donor/acceptor scaffold. This protocol details the reaction between N-ethylpiperazine (a secondary cyclic amine) and butyl isocyanate (an electrophile).

Unlike standard primary amine reactions, this system presents a unique purification advantage: the product retains a basic tertiary amine (the N-ethyl moiety), enabling pH-switchable purification . This guide moves beyond simple "mix-and-stir" instructions to provide a robust, self-cleaning protocol that minimizes chromatographic reliance.

Reaction Mechanism & Thermodynamics

The Chemoselectivity

N-ethylpiperazine contains two nitrogen centers:

  • N1 (Secondary): High nucleophilicity, sterically accessible, bears a proton. (Reactive Site)

  • N4 (Tertiary): Substituted with an ethyl group. Lacks a proton to stabilize a neutral urea adduct. (Non-reactive / Basic Handle)

The reaction proceeds via the nucleophilic attack of the N1 lone pair onto the electrophilic carbon of the isocyanate. The resulting zwitterionic intermediate undergoes a rapid proton transfer to form the stable urea linkage.

Graphviz Pathway Diagram

The following diagram illustrates the reaction flow and the critical "Acid-Base Switch" purification logic.

ReactionPathway cluster_Purification Self-Validating Purification (pH Switch) Reactants Reactants (N-Ethylpiperazine + Butyl Isocyanate) Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack (DCM, 0°C) Impurity Byproduct (Sym-Dibutylurea) Reactants->Impurity Moisture (Side Rxn) Product Target Urea (Basic Tertiary Amine) Intermed->Product Proton Transfer AcidWash Acid Extraction (1M HCl) Product->AcidWash Impurity->AcidWash OrgLayer Organic Layer (Discard Impurities) AcidWash->OrgLayer Neutrals AqLayer Aqueous Layer (Protonated Product) AcidWash->AqLayer Product-H+ BaseWash Basify (pH > 10) & Extract AqLayer->BaseWash

Figure 1: Reaction pathway highlighting the nucleophilic addition and the pH-dependent separation strategy to isolate the basic product from neutral byproducts.

Critical Process Parameters (CPP)

ParameterRecommended ConditionScientific Rationale
Solvent Dichloromethane (DCM) or THFNon-nucleophilic, polar aprotic. DCM is preferred for ease of workup (immiscible with water).
Temperature

Isocyanates are highly reactive. Cooling prevents uncontrolled exotherms and minimizes dimerization.
Stoichiometry 1.05 eq Isocyanate : 1.0 eq AmineSlight excess ensures complete consumption of the amine. Excess isocyanate is quenched later.
Atmosphere Inert (

or Ar)
Critical: Isocyanates react violently with ambient moisture to form symmetric ureas (impurities).
Concentration 0.1 M to 0.5 MDilution controls reaction rate and heat evolution.

Detailed Experimental Protocol

Safety Pre-Check[1][2][3]
  • Butyl Isocyanate: Fatal if inhaled (Category 1), Lachrymator, Flammable. Must be handled in a functioning fume hood.

  • N-Ethylpiperazine: Corrosive, causes skin burns.[1]

Materials
  • N-Ethylpiperazine (Reagent Grade, >98%)

  • Butyl Isocyanate (Store at 4°C, handle cold)

  • Dichloromethane (Anhydrous)

  • Methanol (for quenching)

  • 1M HCl and 1M NaOH solutions

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 2-neck round bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) for 10 minutes.
    
  • Solvation: Add N-ethylpiperazine (1.14 g, 10.0 mmol, 1.0 eq) to the flask. Add 20 mL anhydrous DCM (0.5 M concentration).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
Phase 2: Addition
  • Controlled Addition: Using a syringe pump or pressure-equalizing dropping funnel, add butyl isocyanate (1.04 g, 1.18 mL, 10.5 mmol, 1.05 eq) dropwise over 15 minutes.

    • Note: The solution may warm slightly.[2] Maintain internal temperature

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The amine spot (low

      
      , stains with Ninhydrin) should disappear.
      
Phase 3: Quench & Workup (The "Acid-Base Switch")
  • Quench: Add 1 mL of Methanol to the reaction mixture and stir for 15 minutes. This converts unreacted isocyanate into methyl butylcarbamate (neutral).

  • Acid Extraction (Purification Step):

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL 1M HCl . Shake vigorously.

    • Mechanism:[3][2][4][5] The product (containing the tertiary amine) protonates and moves to the Aqueous Layer . Neutral impurities (methyl carbamate, symmetric urea dimers) stay in the DCM Layer .

    • Separate: Collect the Aqueous layer. Keep the DCM layer only until yield is confirmed (then discard).

  • Basification & Recovery:

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 1M NaOH until pH > 10. The product will deprotonate and likely oil out or precipitate.

    • Extract the aqueous mixture with fresh DCM (

      
      ).
      
  • Drying: Combine the fresh DCM extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Expected Yield & Appearance
  • Yield: >85%

  • Appearance: Colorless to pale yellow viscous oil or low-melting solid.

Analytical Characterization

To validate the structure, look for these key signals:

  • 
     NMR (
    
    
    
    ):
    • 
       ppm (broad s, 1H): Urea NH .
      
    • 
       ppm (m, 4H): Piperazine ring protons adjacent to the urea.
      
    • 
       ppm (q, 2H): Butyl 
      
      
      
      adjacent to NH.
    • 
       ppm (m, 6H): Piperazine protons near ethyl group + Ethyl 
      
      
      
      .
    • 
       ppm (t, 3H): Ethyl terminal 
      
      
      
      .
  • IR Spectroscopy:

    • Strong band at

      
       (C=O stretch, Urea).
      
    • Absence of peak at

      
       (Isocyanate -N=C=O).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
White precipitate forms during reaction Symmetric urea formation (Moisture ingress)Ensure DCM is anhydrous. Check

line.[3][6] Filter the solid (impurity) before workup.
Low Yield after Acid/Base extraction pH not high enough during recoveryEnsure aqueous layer pH > 10 before back-extraction. The tertiary amine

is ~8.5; pH must be >10 to fully deprotonate.
Product is colored (Yellow/Brown) Oxidation of aminePerform reaction under strict inert atmosphere. Pass crude through a short plug of silica if necessary.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Common Organic Chemistry. (2023). Urea Formation: Amine + Isocyanate Conditions. Available at: [Link]

Sources

Application

Precision Solvent Selection for Piperazine Carboxamide Synthesis

Topic: Solvent Selection for Piperazine Carboxamide Synthesis Reactions Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1] From Classical Methodologies to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Piperazine Carboxamide Synthesis Reactions Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

From Classical Methodologies to Sustainable Green Pathways

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antiretrovirals.[1] Functionalizing the secondary amine of piperazine to form a carboxamide (urea) linkage is a critical synthetic step. While seemingly trivial, the choice of solvent dictates not only the reaction rate and yield but also the impurity profile (e.g., symmetrical urea formation) and the sustainability of the process.

This guide moves beyond standard "DCM/DMF" defaults, providing a rational, mechanistic approach to solvent selection. We integrate modern Green Chemistry principles (ICH Q3C guidelines) with rigorous experimental protocols for the three primary synthetic routes: Isocyanate Addition , Carbamoyl Chloride Substitution , and CDI-Mediated Coupling .[1]

Mechanistic Basis of Solvent Selection

Solubility vs. Nucleophilicity

The formation of piperazine carboxamides involves the nucleophilic attack of the piperazine


 (or 

) nitrogen on an electrophilic carbonyl center.
  • Polar Aprotic Solvents (DMF, DMSO, NMP): enhance nucleophilicity by solvating cations (if bases are used) but leaving the amine "naked" and reactive.[1] However, they are difficult to remove (high boiling points) and pose toxicity risks.[1]

  • Chlorinated Solvents (DCM, DCE): The historical "gold standard" for solubility of lipophilic intermediates.[1] They facilitate easy workup but are hazardous air pollutants.

  • Ethers (THF, 2-MeTHF, CPME): Offer a balance.[1] 2-Methyltetrahydrofuran (2-MeTHF) is a standout "green" alternative, offering higher reaction temperatures than THF and immiscibility with water for easier workup.

The "Green" Transition

Modern protocols prioritize replacing ICH Class 1 and 2 solvents (e.g., Benzene, DCM) with Class 3 or "unclassified" green alternatives.[1]

Table 1: Solvent Selection Matrix for Piperazine Carboxamide Synthesis

SolventTypeBoiling Point (°C)Green StatusKey BenefitKey Drawback
Dichloromethane (DCM) Chlorinated40Red (Hazardous)Excellent solubility; easy evaporation.Neurotoxic; environmental hazard.
Tetrahydrofuran (THF) Ether66Orange (Problematic)Good for CDI reactions; dissolves polar reactants.Peroxide former; water miscible (hard workup).
2-MeTHF Ether80Green (Preferred)Higher boiling point; separates from water; biomass-derived.More expensive than THF.
Ethyl Acetate (EtOAc) Ester77Green (Preferred)Benign; easy workup.Can react with strong amines at high T; lower solubility for some salts.
DMF Polar Aprotic153Red (Reprotoxic)Dissolves everything; accelerates

type reactions.
Difficult removal; REACH restricted.
Acetonitrile (MeCN) Polar Aprotic82Yellow (Usable)Good compromise for polarity; easy to remove.Incompatible with some strong bases.

Decision Logic for Synthetic Route & Solvent

The choice of solvent is intrinsically linked to the electrophile source. Use the following decision tree to select your protocol.

SolventSelection Start Start: Piperazine Carboxamide Target Electrophile Select Electrophile Source Start->Electrophile Isocyanate Isocyanate (R-N=C=O) Electrophile->Isocyanate Commercial Isocyanate Available Carbamoyl Carbamoyl Chloride (R2N-COCl) Electrophile->Carbamoyl Commercial Chloride Available CDI CDI / Triphosgene Electrophile->CDI From Amine + CO2 source Iso_Solvent Solvent: 2-MeTHF or DCM Isocyanate->Iso_Solvent Fast Kinetics Carb_Base Requires Base (Et3N/K2CO3) Carbamoyl->Carb_Base CDI_Cond Moisture Sensitive CDI->CDI_Cond Iso_Workup Precipitation or Evaporation Iso_Solvent->Iso_Workup Carb_Solvent Solvent: EtOAc or THF Carb_Base->Carb_Solvent CDI_Solvent Solvent: Anhydrous THF or MeCN CDI_Cond->CDI_Solvent

Figure 1: Strategic decision tree for aligning electrophile choice with optimal solvent systems.

Detailed Experimental Protocols

Protocol A: The "Green" Isocyanate Route (Recommended)

Context: Reaction of a secondary piperazine with an isocyanate is rapid and exothermic. Traditional DCM is replaced here with 2-MeTHF or Ethyl Acetate .

Materials:

  • Substituted Piperazine (1.0 equiv)[2]

  • Isocyanate (R-NCO) (1.05 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of piperazine in 5 mL of 2-MeTHF (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and minimizes symmetric urea byproduct formation.

  • Addition: Add the isocyanate (1.05 mmol) dropwise over 5 minutes.

    • Note: If the isocyanate is solid, dissolve it in a minimal amount of 2-MeTHF first.

  • Reaction: Remove ice bath and stir at RT for 1–2 hours. Monitor by TLC or LC-MS.

  • Workup (Self-Validating):

    • Scenario A (Precipitate forms): Many urea products crystallize in 2-MeTHF. Filter the solid, wash with cold 2-MeTHF/Heptane (1:1), and dry.

    • Scenario B (Soluble): Wash the organic phase with 10% citric acid (to remove unreacted piperazine) and then brine. Dry over

      
       and evaporate.
      
Protocol B: CDI-Mediated Coupling (Phosgene-Free)

Context: Used when the isocyanate is not commercially available. Involves activating an amine with 1,1'-Carbonyldiimidazole (CDI) to form an intermediate imidazolyl urea, followed by reaction with piperazine.[1]

Materials:

  • Amine (

    
    ) (1.0 equiv)
    
  • CDI (1.1 equiv)

  • Piperazine (1.0 – 1.2 equiv)

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Step-by-Step:

  • Activation: Dissolve the primary amine (1.0 mmol) in anhydrous THF (5 mL) under Nitrogen/Argon.

  • CDI Addition: Add CDI (1.1 mmol) in one portion.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Stir: Stir at RT for 2–4 hours.

  • Coupling: Add the piperazine (1.1 mmol) to the reaction mixture.

    • Optimization: If the reaction is sluggish, heat to 50–60°C.

  • Workup:

    • Evaporate THF.

    • Redissolve residue in EtOAc.

    • Wash with water (

      
      ) to remove the imidazole byproduct (water-soluble).
      
    • Dry and concentrate.

Protocol C: Carbamoyl Chloride Substitution

Context: For sterically hindered ureas or when using pre-formed carbamoyl chlorides.

Materials:

  • Piperazine (1.0 equiv)

  • Carbamoyl Chloride (

    
    ) (1.1 equiv)
    
  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Solvent: EtOAc (Green) or DCM (Traditional)

Step-by-Step:

  • Setup: Dissolve piperazine and base in EtOAc (0.2 M). Cool to 0°C.[3]

  • Addition: Add carbamoyl chloride dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Add water.

  • Separation: Separate layers. Wash organic layer with saturated

    
     and Brine.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent (especially for CDI/Isocyanate).Use anhydrous solvents (molecular sieves). Switch from THF to 2-MeTHF (lower hygroscopicity).
Symmetric Urea Byproduct Presence of water hydrolyzing isocyanate to amine, which reacts with more isocyanate.[1]Ensure strict anhydrous conditions. Add isocyanate slowly at 0°C.
Product Oiling Out Product is too soluble in the chosen solvent.Switch workup solvent.[4] If using DCM, try precipitating with Hexane/Heptane.
Incomplete Reaction Steric hindrance on piperazine or electrophile.Switch solvent to Acetonitrile (higher polarity) or Toluene and reflux. Add catalyst (DMAP).

References

  • Vertex AI Search. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. MDPI. Link

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. Link

  • National Institutes of Health (NIH). (2025). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Link

  • Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Link

  • Organic Syntheses. (1962). 1,1'-Carbonyldiimidazole.[5] Org. Synth. 1962, 42, 28. Link

  • Carl Roth. (2025). 1,1'-Carbonyldiimidazole (CDI) Safety Data & Applications. Link

Sources

Method

Purification methods for N-butyl-4-ethylpiperazine-1-carboxamide intermediates

Application Note: Advanced Purification Strategies for N-butyl-4-ethylpiperazine-1-carboxamide Executive Summary This guide details the purification protocols for N-butyl-4-ethylpiperazine-1-carboxamide , a critical urea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for N-butyl-4-ethylpiperazine-1-carboxamide

Executive Summary

This guide details the purification protocols for N-butyl-4-ethylpiperazine-1-carboxamide , a critical urea-linked intermediate often utilized in the synthesis of serotonergic modulators and antifungal agents.[1][2]

The core challenge in purifying this molecule lies in separating the desired urea product (neutral N1, basic N4) from the unreacted starting material (1-ethylpiperazine, highly basic) and potential isocyanate degradation products.[2] This note moves beyond standard chromatography, offering scalable, self-validating protocols based on differential solubility , salt formation thermodynamics , and chemoselective scavenging .[1][2]

Physicochemical Context & Impurity Profile

To design an effective purification, one must understand the molecular behaviors at play.[1]

  • Target Molecule: N-butyl-4-ethylpiperazine-1-carboxamide[1][2]

    • Functionality: N1-Urea (Neutral, H-bond donor/acceptor), N4-Ethylamine (Basic, pKa

      
       8.5–9.0).[1][2]
      
    • Lipophilicity: Moderate (Butyl and Ethyl chains increase LogP relative to the piperazine core).

  • Key Impurities:

    • 1-Ethylpiperazine (Starting Material): Highly basic (pKa

      
       9.8), highly water-soluble, hygroscopic.[1][2]
      
    • n-Butyl Isocyanate (Reagent): Electrophilic, toxic, hydrolyzes to n-butylamine.[1][2]

    • 1,3-Dibutylurea: Byproduct of isocyanate hydrolysis.[2]

Table 1: Physicochemical Properties of Reaction Components
ComponentRoleSolubility (Water)Solubility (DCM/EtOAc)Acid/Base Character
Product TargetLow/ModerateHighMono-basic (N4)
1-Ethylpiperazine PrecursorVery High HighDi-basic (N1, N4)
n-Butyl Isocyanate ReagentDecomposesHighNeutral (Electrophile)
1,3-Dibutylurea ByproductLowModerateNeutral

Protocol A: Differential Aqueous Partitioning (The "Workhorse" Method)

Best for: Large-scale crude purification where chromatography is cost-prohibitive.[2]

Scientific Rationale: The high water solubility of 1-ethylpiperazine contrasts sharply with the lipophilic nature of the butylated urea product.[2] By controlling the pH, we can force the starting material into the aqueous phase while retaining the product in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Ammonium Chloride (sat. aq.)

  • Brine (NaCl sat.)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Note: Avoid ether; the starting material is less soluble in ether, potentially trapping it in the solid phase.

  • First Wash (Removal of Starting Material):

    • Wash the organic phase 3 times with Water (pH adjusted to ~7-8) .[2]

    • Mechanism:[1][2][3] 1-Ethylpiperazine is extremely hygroscopic and partitions into water.[2] The butyl chain keeps the product in the DCM.

  • Second Wash (Removal of Hydrolysis Products):

    • Wash with Saturated Ammonium Chloride .

    • Mechanism:[1][2][3] Mildly acidic buffer removes trace residual amines (like n-butylamine from isocyanate hydrolysis) without protonating the product's N4 to the point of extraction loss.[2]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Validation Check:

  • Run TLC (10% MeOH in DCM). Stain with Ninhydrin.

  • Result: The starting material (1-ethylpiperazine) stains deep blue/purple and stays near the baseline.[2] The product (Urea) stains faint or UV-active only and moves to

    
    .[2]
    

Protocol B: Chemoselective Salt Crystallization (The "High Purity" Method)

Best for: Generating pharmaceutical-grade material (>99.5% purity).[2]

Scientific Rationale: Piperazine ureas form stable, crystalline salts with strong acids.[1] Crystallization purifies the compound by lattice exclusion, rejecting non-basic impurities (like 1,3-dibutylurea) and structurally dissimilar amines.[1][2]

Reagents:

  • Isopropanol (IPA)[1]

  • HCl (4M in Dioxane or 12M aqueous)[1]

  • Diethyl Ether or MTBE (Anti-solvent)[1]

Step-by-Step Protocol:

  • Free Base Dissolution: Dissolve 10 g of the semi-pure oil (from Protocol A) in 30 mL of warm Isopropanol (40°C).

  • Acidification:

    • Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise with vigorous stirring.

    • Observation: An exotherm will occur; the solution may cloud.

  • Nucleation & Growth:

    • Allow the solution to cool to room temperature slowly (over 1 hour).

    • If no precipitate forms, add MTBE dropwise until persistent turbidity is observed, then cool to 4°C.[1]

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold MTBE/IPA (3:1 mixture).

  • Free Base Regeneration (Optional):

    • Dissolve salt in minimum water, basify with 2M NaOH to pH 12, and extract into DCM.[1]

Self-Validating System: The formation of white, non-hygroscopic crystals confirms the removal of 1-ethylpiperazine (which forms a hygroscopic dihydrochloride salt that "oils out" rather than crystallizing in IPA/MTBE).[2]

Protocol C: Scavenger Resin Polishing (The "High Throughput" Method)

Best for: Parallel synthesis libraries where filtration is preferred over extraction.[2]

Scientific Rationale: Instead of washing away impurities, we chemically "anchor" them to a solid support.[1]

  • To remove excess Isocyanate: Use an amine-functionalized resin.[2]

  • To remove excess 1-Ethylpiperazine: Use an isocyanate-functionalized resin.[2]

Workflow:

  • Reaction Setup: Run the synthesis with 1.2 equivalents of n-Butyl Isocyanate (forcing complete consumption of the difficult-to-remove 1-ethylpiperazine).

  • Scavenging:

    • Add Trisamine Resin (or Aminomethyl polystyrene, 3 equiv relative to excess isocyanate) to the reaction pot.

    • Stir at room temperature for 2 hours.

    • Mechanism:[1][2][3] The resin's primary amine reacts with the excess butyl isocyanate, covalently bonding it to the bead.

  • Filtration: Filter the mixture through a fritted cartridge. The filtrate contains the pure product.

Visualization of Purification Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Product + Impurities) Check1 Is 1-Ethylpiperazine present? Start->Check1 RouteA Protocol A: Aqueous Partitioning (pH Controlled Wash) Check1->RouteA Yes (Standard) RouteC Protocol C: Scavenger Resins (Amine-functionalized) Check1->RouteC No (Excess Isocyanate used) Check2 Is Purity > 98% Required? RouteA->Check2 RouteB Protocol B: HCl Salt Crystallization (IPA/MTBE) Check2->RouteB Yes (Solid required) Final Pure N-butyl-4-ethylpiperazine-1-carboxamide Check2->Final No (Oil is acceptable) RouteB->Final RouteC->Final

Caption: Decision tree for selecting the optimal purification method based on crude composition and purity requirements.

Summary of Solvents & Parameters

ParameterRecommendationReason
Extraction Solvent Dichloromethane (DCM)Solubilizes urea product; poor solvent for piperazine salts.[1][2]
Crystallization Solvent Isopropanol (IPA)Good solubility for free base, poor for HCl salt (induces precipitation).[1]
Anti-Solvent MTBE or Diethyl EtherLow polarity precipitates the salt; removes non-polar byproducts.
TLC System 10% MeOH in DCM + 1%

Ammonia prevents tailing of the basic N4 nitrogen.

References

  • Synthesis and Properties of Piperazine Derivatives

    • National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 4837, Piperazine.[1][5] Retrieved from [Link][1]

  • Purification of Urea Derivatives via Crystallization

    • Vogel, A. I.[1] (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for urea crystallization techniques).

  • Scavenger Resins in Organic Synthesis

    • Biotage. (n.d.). Isolute® Scavengers & Reagents. Retrieved from [Link][1]

  • pKa Values of Piperazine Derivatives

    • Khalili, F., et al.[1] (2009). Determination of Acid Dissociation Constants of Piperazine Derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • General Urea Synthesis Protocols

    • Clayden, J., Greeves, N., & Warren, S.[1] (2012). Organic Chemistry. Oxford University Press. (Mechanism of isocyanate addition to amines).

Sources

Application

Technical Guide: Handling and Storage Protocols for N-butyl-4-ethylpiperazine-1-carboxamide

[1] Introduction & Physicochemical Profile N-butyl-4-ethylpiperazine-1-carboxamide is a substituted piperazine derivative structurally related to the anthelmintic agent Diethylcarbamazine.[1] It features a piperazine cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Physicochemical Profile

N-butyl-4-ethylpiperazine-1-carboxamide is a substituted piperazine derivative structurally related to the anthelmintic agent Diethylcarbamazine.[1] It features a piperazine core with an ethyl group at the N4 position and a butyl-carboxamide moiety at the N1 position. This compound is typically utilized in medicinal chemistry as a building block, a potential enzyme inhibitor (e.g., fatty acid amide hydrolase), or a receptor ligand in drug discovery campaigns.

Due to the presence of the urea-like carboxamide linkage and a basic tertiary amine, this molecule exhibits specific stability profiles that dictate rigorous handling protocols to prevent hydrolysis, oxidation, or hygroscopic degradation.

Chemical Identity
PropertyDetail
Systematic Name N-butyl-4-ethylpiperazine-1-carboxamide
Chemical Class Piperazine Urea / Carboxamide
Molecular Formula C₁₁H₂₃N₃O
Molecular Weight ~213.32 g/mol
Predicted pKa ~8.5 (Piperazine N4 nitrogen)
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (Hydrochloride salt)
Solubility DMSO, Ethanol, Methanol, Chloroform.[1][2] Poor water solubility (Free Base).

Receiving & Inspection Protocols

Upon receipt of the compound, immediate Quality Control (QC) is required to establish a baseline for stability.

Initial Inspection Workflow
  • Vessel Integrity: Inspect the outer vial for cracks or compromised septa.

  • Physical Appearance:

    • Acceptable: White to off-white solid or clear, colorless to pale yellow oil.

    • Flag: Dark yellow/brown coloration indicates oxidation (N-oxide formation).[1]

  • Weight Verification: Weigh the sealed vial before opening to confirm net content against the Certificate of Analysis (CoA).

Baseline Purity Check (LC-MS)

Before committing the compound to long-term storage, a rapid LC-MS check is recommended to verify identity and purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Expected [M+H]⁺: ~214.33).

Storage Protocols (Solid State)

The stability of N-butyl-4-ethylpiperazine-1-carboxamide is governed by two main degradation pathways: oxidative N-dealkylation and hydrolytic cleavage of the urea linkage.[1]

Long-Term Storage Conditions
  • Temperature: -20°C is the gold standard.[1] Storage at 4°C is acceptable for <1 month.

  • Atmosphere: Store under Argon or Nitrogen . The tertiary amine at position 4 is susceptible to N-oxidation in air.[1]

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid polystyrene or standard polypropylene for long-term storage of the free base (potential leaching).[1]

Desiccation

The compound (especially salt forms) can be hygroscopic. Hydrolysis of the carboxamide bond is accelerated by moisture.

  • Protocol: Store vials inside a secondary container (desiccator cabinet or sealed jar) containing active silica gel or Drierite™.

Storage Logic Diagram

StorageProtocol Receipt Compound Receipt Inspection Visual Inspection (Color/Physical State) Receipt->Inspection FormCheck Is it Salt or Free Base? Inspection->FormCheck Salt Salt Form (HCl/TFA) FormCheck->Salt Salt FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Free Base Hygro High Hygroscopicity Risk Requires Desiccant Salt->Hygro Oxid Oxidation Risk Requires Inert Gas (Ar/N2) FreeBase->Oxid Storage Store at -20°C Amber Glass Vial Hygro->Storage Oxid->Storage

Figure 1: Decision logic for storage based on chemical form.[1]

Solubilization & Solution Handling

Preparing stock solutions requires careful solvent selection to prevent precipitation or degradation.

Solvent Selection Matrix
SolventSolubilityStabilityApplication
DMSO High (>50 mM)Excellent (Frozen)Primary Stock Solution
Ethanol High (>25 mM)Good (Cold)Biological Assays (evaporable)
Water Poor (Free Base) / Good (Salt)Moderate (Hydrolysis risk)Immediate Use Only
PBS (pH 7.4) Moderate (requires co-solvent)Low (Precipitation risk)Assay Buffer
Stock Solution Preparation Protocol (10 mM in DMSO)
  • Calculate: Determine mass required. For 10 mg of compound (MW ~213.3), add ~4.68 mL of DMSO.

  • Add Solvent: Add anhydrous DMSO (≥99.9%) to the vial.

  • Vortex: Vortex for 30 seconds. If the compound is an oil, ensure it fully dissolves from the vial walls.

  • Sonicate: If solid particles persist, sonicate in a water bath at ambient temperature for 2 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or amber microtubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.

Aqueous Dilution (Self-Validating Step)

When diluting into aqueous buffer for assays:

  • The "Crash" Test: Dilute the DMSO stock 1:100 into PBS. Vortex and inspect against a dark background.

    • Pass: Solution remains clear.

    • Fail: Visible cloudiness/precipitate. Action: Lower the concentration or add a solubilizing agent (e.g., 0.1% Tween-20 or Cyclodextrin).[1]

Safety & Waste Disposal

While specific toxicological data may be limited for this research chemical, its structural analogs (piperazines) suggest specific hazards.

Hazard Identification (Predicted)
  • Skin/Eye Irritant: Piperazine derivatives are known sensitizers and irritants.

  • Corrosivity: The free base is alkaline and may cause chemical burns on prolonged contact.

  • Target Organs: Potential respiratory sensitizer (inhalation of dust/aerosol).[3]

Handling Precautions
  • Engineering Controls: Always handle the neat compound inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Inhalation: Do not generate dust.[3][4][5][6][7] If the compound is a fine powder, use a static-free spatula.

Waste Management
  • Liquid Waste: Dispose of DMSO/organic solutions in the "Halogen-free Organic Solvent" stream.[1]

  • Solid Waste: Contaminated vials and tips must be disposed of as "Hazardous Chemical Solid Waste."

  • Decontamination: Wipe spills with 10% acetic acid (to neutralize the basic amine) followed by soap and water.

Troubleshooting & Degradation Signs

ObservationDiagnosisCorrective Action
Yellowing of solid/oil N-Oxidation of the piperazine ring.[1]Purify via recrystallization or discard. Store under Argon.
Precipitate in DMSO stock Water ingress (DMSO is hygroscopic).Thaw completely at 37°C. If solid remains, discard. Use anhydrous DMSO next time.
Smell of Amine/Ammonia Hydrolysis of the carboxamide.Chemical degradation has occurred. Discard immediately.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Diethylcarbamazine (Structural Analog). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine derivatives and stability. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Piperazine Urea Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the low aqueous solubility of piperazine urea derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these critical formulation challenges.

Introduction: The Solubility Challenge with Piperazine Urea Scaffolds

Piperazine urea derivatives are a cornerstone in modern medicinal chemistry, with many compounds showing potent biological activity as inhibitors of enzymes like soluble epoxide hydrolase (sEH) or as anticancer agents.[1][2][3] However, the very features that often contribute to their pharmacological efficacy—rigid structures, extensive hydrogen bonding networks via the urea moiety, and often lipophilic substituents—can lead to poor aqueous solubility. This low solubility is a major hurdle, impacting everything from the reliability of in vitro screening data to in vivo bioavailability and therapeutic efficacy.[4][5] More than 40% of new chemical entities (NCEs) are poorly soluble, making this a central challenge in drug development.[4] This guide is designed to provide a logical, step-by-step approach to diagnosing and solving these solubility issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've just synthesized a new piperazine urea derivative, and it won't dissolve in my aqueous buffer. What are the likely causes?

Answer:

The poor aqueous solubility of your compound likely stems from a combination of its physicochemical properties. Understanding these root causes is the first step in devising a solution.

  • High Lipophilicity and Molecular Weight: The urea functional group and associated non-polar substituents contribute to the molecule's overall hydrophobicity. Piperazine itself is highly water-soluble, but when incorporated into a larger, more complex scaffold, its contribution to overall solubility can be diminished.[6][7]

  • Strong Crystal Lattice Energy: The urea moiety is an excellent hydrogen bond donor and acceptor. In the solid state, these molecules can form highly stable, ordered crystal lattices. The energy required to break these strong intermolecular bonds during dissolution can be substantial, leading to low solubility. Overcoming this crystal lattice energy is a key thermodynamic barrier.[8]

  • Molecular Planarity and Stacking: Rigid, planar regions in the molecule can promote π-π stacking in the solid state, further increasing the crystal lattice energy and reducing solubility.

  • The "Common Ion" Effect: If your aqueous buffer contains ions that are also present in your compound (if it's already a salt), it can suppress solubility. This is less common for novel derivatives but is a fundamental principle to keep in mind.

Q2: What are the simplest and most immediate steps I can take to solubilize my compound for a quick in vitro assay?

Answer:

For initial screening and non-clinical studies, the goal is often to achieve a sufficient stock concentration using simple, rapid methods. The two most effective first-line approaches are pH adjustment and the use of co-solvents.

Approach 1: pH Adjustment

The piperazine moiety contains two basic nitrogen atoms, making it an excellent handle for pH manipulation. By lowering the pH, you can protonate these nitrogens, creating a positively charged species (a cation) that is generally much more soluble in water.

  • Causality: The electrostatic interactions between the charged compound and polar water molecules are much more favorable than trying to dissolve a neutral, lipophilic molecule. Most drugs are weak acids or bases, and their solubility is pH-dependent.[9]

  • Caution: Ensure that the pH required for dissolution will not degrade your compound or interfere with your biological assay.

Approach 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This makes the solvent more "hospitable" to your lipophilic compound.

  • Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a microenvironment that can more easily accommodate non-polar solutes. This is a highly effective and common technique for preparing concentrated stock solutions.[11]

  • Common Co-solvents: DMSO, DMF, ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.[11][12]

The following workflow diagram illustrates a simple, logical approach to these initial steps.

G start Start: Compound is Insoluble in Aqueous Buffer check_pka Does the compound have ionizable groups (pKa)? (Piperazine = Yes) start->check_pka ph_adjust Attempt pH Adjustment (e.g., add small increments of HCl) check_pka->ph_adjust Yes use_cosolvent Prepare concentrated stock in 100% DMSO or DMF check_pka->use_cosolvent No / Unsure is_soluble_ph Is it soluble? ph_adjust->is_soluble_ph is_soluble_ph->use_cosolvent No success Success: Proceed with Experiment is_soluble_ph->success Yes serial_dilute Serially dilute stock into final aqueous buffer. Monitor for precipitation. use_cosolvent->serial_dilute is_soluble_final Soluble at final concentration? serial_dilute->is_soluble_final is_soluble_final->success Yes fail Failure: Proceed to Advanced Troubleshooting (Q4) is_soluble_final->fail No

Caption: Initial troubleshooting workflow for low solubility.

Table 1: Common Co-solvents for Stock Solution Preparation

Co-solventPolarity IndexCommon UseKey Considerations
DMSO 7.2Universal solvent for stock solutionsCan be toxic to some cell lines at >0.5-1%. Can interfere with some assays.
DMF 6.4Alternative to DMSOHigher toxicity than DMSO; use with caution.
Ethanol 4.3Less aggressive organic solventMay not be strong enough for highly lipophilic compounds. Generally well-tolerated in assays.
PEG 400 -In vivo formulationsLow toxicity, often used in preclinical studies. Can form viscous solutions.
Q3: How can I determine the actual thermodynamic solubility of my compound accurately?

Answer:

Visual observation is useful, but for drug development, a quantitative measure of thermodynamic equilibrium solubility is essential.[13] The "gold standard" for this is the Shake-Flask Method .[13] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

  • Preparation: Add an excess amount of your solid piperazine urea derivative to a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium can vary significantly but is often 24 to 72 hours.[9] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period to let the larger particles settle. Then, separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results.

    • Recommended Method: Use a syringe to draw the supernatant and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.

    • Alternative: Centrifuge the sample at high speed and carefully collect the supernatant.

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of your compound using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[14]

  • Calculation: Back-calculate the concentration in the original undiluted filtrate to determine the equilibrium solubility, typically expressed in µg/mL or µM.

Q4: My compound is still not soluble enough for my needs, even with pH adjustments and co-solvents. What are the more advanced strategies I can employ?

Answer:

When simple methods fail, you must turn to more sophisticated formulation and chemical modification techniques. These approaches are designed to fundamentally alter the physicochemical properties of the compound to enhance its solubility and dissolution rate.[4][11]

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniqueUnderlying PrincipleTypical Fold-IncreaseKey AdvantagesKey Disadvantages
Salt Formation Ionization of the molecule, creating strong electrostatic interactions with water.[8]10x - 1000xSimple chemical step, highly effective for ionizable drugs.[15]Can be hygroscopic, may convert back to insoluble form at certain pHs (e.g., in the gut).
Particle Size Reduction (Micronization/Nanosizing) Increases the surface area-to-volume ratio, which increases the dissolution rate according to the Noyes-Whitney equation.[12][16]2x - 10xBroadly applicable, enhances dissolution rate significantly.Does not increase thermodynamic solubility, just the rate. Can lead to particle aggregation.
Complexation (with Cyclodextrins) The lipophilic drug is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[4][16]5x - 500xForms a true solution, can improve stability.Limited by the stoichiometry of the complex; can be expensive.
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a high-energy, amorphous state and dispersed within a polymer matrix. This bypasses the crystal lattice energy barrier.[8][17]10x - 10,000xCan achieve very high apparent solubility (supersaturation).[16]Thermodynamically unstable and can recrystallize over time. Requires specialized equipment (spray dryer, hot-melt extruder).
  • Salt Formation: Given that your compound has a piperazine ring, it is an ideal candidate for salt formation. Reacting your basic derivative with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can dramatically increase solubility.[8] This is one of the most common and effective strategies for basic drugs.[12][15]

  • Particle Size Reduction: Techniques like micronization or high-pressure homogenization reduce drug particles to the micro- or nanometer scale.[4][12] While this doesn't change the equilibrium solubility (Cs), it drastically increases the surface area (S), leading to a faster dissolution rate (dC/dt), which is often sufficient for many applications.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] Your piperazine urea derivative can form an inclusion complex, where the lipophilic parts of your molecule sit inside the cyclodextrin cavity, effectively "hiding" them from the aqueous environment.[4]

  • Amorphous Solid Dispersions (ASDs): This is a powerful but complex technique. By dispersing the drug in a polymer matrix in its non-crystalline (amorphous) form, you eliminate the crystal lattice energy barrier.[8] When the ASD dissolves, it can create a supersaturated solution, which provides a large concentration gradient for absorption.[16]

Q5: With so many options, how do I select the right solubility enhancement strategy for my project?

Answer:

The optimal strategy depends on your compound's specific properties and your end goal (e.g., an in vitro screen vs. a Phase I clinical formulation). A systematic approach is crucial. The decision tree below provides a logical framework for this selection process.

G start Start: Advanced Solubility Enhancement Needed check_pka Is the compound ionizable? (Piperazine = Yes) start->check_pka salt_form Pursue Salt Formation (High Priority) check_pka->salt_form Yes check_mp Is the compound heat stable? (Check melting point & TGA) check_pka->check_mp No salt_form->check_mp If salt fails or is unstable asd Consider Amorphous Solid Dispersions (ASDs) (e.g., Hot Melt Extrusion) check_mp->asd Yes check_size Is the goal to increase dissolution RATE or thermodynamic SOLUBILITY? check_mp->check_size No other Also consider: Lipid-Based Formulations Co-crystals asd->other If ASD is unstable size_reduction Pursue Particle Size Reduction (Nanosuspension, Micronization) check_size->size_reduction Rate complexation Evaluate Complexation (Cyclodextrins) check_size->complexation Solubility size_reduction->other complexation->other

Caption: Decision tree for selecting an advanced enhancement strategy.

Key Decision Points:

  • Ionization Potential: As your compounds contain a piperazine ring, salt formation should be the first advanced strategy you explore. It is often the most straightforward and effective method.[8]

  • Thermal Stability: If salt formation is not viable, and you are considering techniques like hot-melt extrusion for ASDs, you must confirm your compound is thermally stable and will not degrade at high processing temperatures.

  • Development Stage: For early discovery, creating a nanosuspension or cyclodextrin complex might be sufficient. For late-stage development aiming for a solid oral dosage form, ASDs are a leading technology.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Jadhav, N.R., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. Journal of Chemistry. [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Goh, C.F., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Williams, H.D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

  • Çiftçi, E.A., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem. [Link]

  • ResearchGate. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors | Request PDF. [Link]

  • Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Hwang, S.H., et al. (2014). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. European Journal of Medicinal Chemistry. [Link]

  • Bergström, C.A.S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences. [Link]

  • Box, K., & Larsson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

Sources

Optimization

Minimizing bis-urea formation in piperazine carboxamide synthesis

Technical Support Center: Piperazine Carboxamide Synthesis A Researcher's Guide to Minimizing Bis-Urea Formation Welcome to the technical support center for piperazine carboxamide synthesis. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Carboxamide Synthesis

A Researcher's Guide to Minimizing Bis-Urea Formation

Welcome to the technical support center for piperazine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with piperazine and its derivatives. As a Senior Application Scientist, I understand the challenges you face, particularly the persistent issue of bis-urea byproduct formation. This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you achieve high yields of your desired mono-substituted product.

The Chemistry of the Problem: Mono-Urea vs. Bis-Urea

The synthesis of piperazine carboxamides, typically through the reaction of a piperazine with an isocyanate, is a fundamental transformation in medicinal chemistry.[1][2] Piperazine's symmetrical structure, with two nucleophilic secondary amines, is a double-edged sword. While it offers two sites for functionalization, it also creates a significant selectivity challenge: preventing the formation of the undesired N,N'-bis-urea byproduct.[3][4]

The reaction proceeds as follows:

  • Desired Reaction (Mono-Urea Formation): One nitrogen atom of the piperazine attacks the electrophilic carbon of the isocyanate, forming the desired mono-urea product.

  • Undesired Reaction (Bis-Urea Formation): The remaining free nitrogen on the mono-urea product, still being nucleophilic, can react with a second molecule of the isocyanate. This leads to the formation of a symmetrical bis-urea byproduct.[5][6]

The key to a successful synthesis lies in maximizing the rate of the first reaction while minimizing the rate of the second.

G Piperazine Piperazine MonoUrea Desired Product: Mono-Piperazine Carboxamide Piperazine->MonoUrea Fast (Desired) Isocyanate1 Isocyanate (R-NCO) 1st Equivalent Isocyanate2 Isocyanate (R-NCO) 2nd Equivalent BisUrea Byproduct: Bis-Urea MonoUrea->BisUrea Slower (Undesired)

Caption: Reaction pathways in piperazine carboxamide synthesis.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis and offers practical, evidence-based solutions.

Q1: My reaction is producing a significant amount of bis-urea byproduct. What are the primary causes?

High levels of bis-urea formation are typically due to reaction conditions that favor the second addition of the isocyanate. The main contributing factors are:

  • Stoichiometry: Using a 1:1 ratio of piperazine to isocyanate can still lead to bis-urea formation, especially if the isocyanate is highly reactive.

  • Rate of Addition: Adding the isocyanate too quickly creates localized areas of high concentration, increasing the likelihood of the mono-urea product reacting again before all the starting piperazine has reacted once.

  • Temperature: Higher reaction temperatures increase the rate of both reactions, but can disproportionately favor the formation of the thermodynamically stable bis-urea product.

  • Solvent: The choice of solvent can influence the relative reactivity of the piperazine and the mono-acylated intermediate.

Q2: How can I adjust my reaction conditions to minimize bis-urea formation?

Optimizing your reaction parameters is the most effective way to favor mono-substitution.

ParameterRecommendationRationale
Stoichiometry Use an excess of piperazine (2 to 5 equivalents).Statistically, the isocyanate is more likely to encounter an unreacted piperazine molecule than the mono-substituted product.[3][7]
Rate of Addition Add the isocyanate dropwise or via syringe pump over a prolonged period (e.g., 1-2 hours).This maintains a low concentration of the isocyanate, favoring the reaction with the more nucleophilic starting piperazine.
Temperature Conduct the reaction at a reduced temperature (e.g., 0 °C to room temperature).Lowering the temperature slows down the second acylation reaction more significantly than the first.[8]
Solvent Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).These solvents effectively dissolve the reactants without interfering with the reaction.
Base A non-nucleophilic base like triethylamine (TEA) can be used to scavenge the acidic proton generated, but is often not strictly necessary.
Q3: I've already run the reaction and have a mixture of mono- and bis-urea products. How can I separate them?

Separation can be challenging due to the similar nature of the compounds. However, several techniques can be effective:

  • Column Chromatography: This is the most common method. The polarity difference between the mono- and bis-urea products is often sufficient for separation on silica gel.[7]

  • Crystallization: If the desired mono-urea is a solid, careful selection of a solvent system may allow for selective crystallization, leaving the bis-urea byproduct in the mother liquor.

  • Acid/Base Extraction: The mono-urea product has a free basic nitrogen and can be extracted into an acidic aqueous phase. The non-basic bis-urea will remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the desired product.

Optimized Protocol for Mono-Piperazine Carboxamide Synthesis

This protocol is designed to maximize the yield of the mono-acylated product by controlling the reaction conditions.

Materials:

  • Piperazine (or derivative)

  • Isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve piperazine (3.0 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: Dissolve the isocyanate (1.0 equivalent) in a separate flask with anhydrous DCM and add it to the dropping funnel.

  • Slow Addition: Add the isocyanate solution dropwise to the stirred piperazine solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The reaction is typically complete after the addition is finished or shortly thereafter.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-piperazine carboxamide.

Caption: Troubleshooting and optimization workflow.

Frequently Asked Questions (FAQs)

Q: Can I use a protecting group strategy to ensure mono-acylation? A: Yes, this is a very reliable, albeit longer, method. Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction can only occur at the other nitrogen.[1][3][4] The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) after the carboxamide has been formed.

Q: Does the reactivity of the isocyanate matter? A: Absolutely. Electron-withdrawing groups on the isocyanate will make it more electrophilic and reactive, potentially increasing the rate of bis-urea formation. For highly reactive isocyanates, it is even more critical to use slow addition and low temperatures.

Q: Are there alternative reagents to isocyanates for this synthesis? A: Yes, you can use carbamoyl chlorides, although these are often prepared from isocyanates. Another approach is to use a carboxylic acid and a coupling agent like EDC in the presence of a piperazine.[10] This forms an amide bond rather than a urea, but may be a suitable alternative depending on the target molecule.

Q: What is the best way to monitor the reaction? A: LC-MS is ideal as it allows you to track the consumption of starting materials and the formation of both the desired mono-urea and the bis-urea byproduct, identified by their respective molecular weights. TLC is also a viable and quicker option for qualitative monitoring.

References

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008). Taylor & Francis Online. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). National Center for Biotechnology Information. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Mono-acylation of piperazine and homopiperazine via ionic immobiliz
  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). Tetrahedron Letters. [Link]

  • Chen, Z. (2016). Selective Mono-Acylation of Pipera-zine Derivatives with Pseudomonas Stutzeri lipase (PSL). The University of Manchester. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Use of N‐Methylpiperazine for the Preparation of Piperazine‐Based Unsymmetrical Bis‐Ureas as Anti‐HIV Agents. (2008). R Discovery. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). Royal Society of Chemistry. [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (2006). National Center for Biotechnology Information. [Link]

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). Office of Scientific and Technical Information. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). Social Science Research Network. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • Purification of piperazine.
  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. (2012). National Center for Biotechnology Information. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. [Link]

  • Synthesis of bis-urea/thiourea derivatives of piperazine bridged pseudo-peptides. ResearchGate. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). Royal Society of Chemistry. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

  • El-Faham, A., Armand-Ugón, M., Esté, J. A., & Albericio, F. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. ChemMedChem, 3(7), 1034–1037. [Link]

  • Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. ResearchGate. [Link]

Sources

Troubleshooting

Controlling exotherms in piperazine carbamoylation reactions

Topic: Controlling Exotherms and Process Safety in Piperazine Carbamoylation Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active Support | Version: 2.1 Core Directive: The Ther...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms and Process Safety in Piperazine Carbamoylation Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active Support | Version: 2.1

Core Directive: The Thermodynamics of "Instant" Chemistry

Welcome to the technical guide for handling piperazine carbamoylation. You are likely here because you are observing rapid temperature spikes, uncontrolled precipitation, or impurity profiles that defy standard stoichiometry.

The Central Challenge: The reaction between piperazine (a secondary cyclic diamine) and an isocyanate (or carbamoyl chloride) is not just "fast"—it is often diffusion-controlled . The moment the droplets meet, the reaction occurs.

  • Enthalpy (

    
    ):  Typically -100 to -125 kJ/mol .
    
  • Kinetics: Second-order, but effectively instantaneous relative to mixing time in batch reactors.

If you do not manage the Heat Removal Rate (


)  to exceed the Heat Generation Rate (

)
, the reaction enters an adiabatic runaway regime. This guide provides the engineering controls to prevent that.

Critical Process Parameters (CPP)

Before troubleshooting, verify your setup against these three pillars.

A. The Solvent Heat Sink

Do not rely solely on jacket cooling. The solvent is your primary thermal buffer.

  • Requirement: Minimum 10-15 volumes (mL/g) relative to piperazine.

  • Selection Logic:

    • Dichloromethane (DCM): Common but risky. Low boiling point (40°C) means the exotherm can easily trigger a boil-over.

    • THF/2-MeTHF: Superior. Higher boiling points and better solubility for the resulting urea, preventing "slurry lock" (see Troubleshooting).

    • Toluene: Good thermal capacity, but urea products often precipitate instantly, causing mixing issues.

B. The Dosing Regime (Semi-Batch)

NEVER combine reagents all at once (dump addition) on scales >1g.

  • Protocol: Add the Electrophile (Isocyanate/Chloride) to the Nucleophile (Piperazine).

  • Rate: Dosing time must be calculated such that

    
     never exceeds 
    
    
    
    .
  • Why: This limits the "accumulation" of unreacted reagent. If you add fast and cooling is slow, you build up a "thermal bomb" of unreacted material that will eventually react all at once.

C. Mixing Geometry

Because the reaction is faster than mixing, local "hot spots" form at the injection point.

  • Requirement: High-shear mixing or vigorous vortexing.

  • Tip: Sub-surface addition (dip tube) is safer than dripping onto the surface, as it prevents high-concentration plumes on the liquid surface.

Troubleshooting Guide (FAQs)

Scenario 1: "My internal temperature spikes instantly, even with a cryo-bath."

Diagnosis: Your dosing rate exceeds the thermal diffusivity of your setup. The reaction is happening faster than the heat can travel to the reactor walls.

  • Immediate Fix: Stop dosing. Allow

    
     to return to baseline. Resume at 25% of the previous rate .
    
  • Root Cause: The Damköhler Number (

    
    ) is 
    
    
    
    . Reaction rate > Mixing rate.
  • Pro Tip: Dilute the titrant (isocyanate). If you are adding neat isocyanate, the local exotherm at the drop site is extreme. Diluting the isocyanate 1:3 in solvent before addition spreads the heat generation.

Scenario 2: "The reaction mixture turned into a solid brick (Slurry Lock)."

Diagnosis: Urea products are highly crystalline and hydrogen-bond networks form rapidly.

  • The Hazard: If the stir bar/impeller stops, heat transfer stops. The center of the "brick" will continue to heat up, potentially degrading the product or pressurizing the vessel.

  • Immediate Fix: Add a polar co-solvent (DMF or DMAc) immediately to break the crystal lattice.

  • Prevention: Use a solvent system with better solubility for ureas (e.g., THF with 5-10% DMF) or increase dilution to 20V.

Scenario 3: "I am seeing high levels of Bis-urea impurity."

Diagnosis: Localized excess of isocyanate.

  • Mechanism: Even if you use 1.0 equivalent, poor mixing creates zones where Isocyanate > Piperazine. The mono-urea product competes for the isocyanate.

  • The Fix:

    • High-Turbulence Mixing: Ensure the Reynolds number is high (turbulent flow).

    • Inverse Stoichiometry: If mono-substitution is critical and difficult, use excess piperazine (3-5 eq) and wash the excess out (piperazine is water-soluble; the urea is usually not).

    • Protection: Use N-Boc-piperazine instead of free piperazine.

Visualizing the Control Strategy

Workflow: Safe Carbamoylation Logic

This diagram illustrates the decision process for maintaining thermal control.

CarbamoylationSafety Start Start: Piperazine Carbamoylation CheckScale Check Scale Start->CheckScale SmallScale < 1g (Vial) CheckScale->SmallScale Low Risk LargeScale > 10g (Reactor) CheckScale->LargeScale High Risk SolventSelect Select Solvent (High Heat Capacity) SmallScale->SolventSelect LargeScale->SolventSelect Cooling Apply Cooling (Target 0°C - 10°C) SolventSelect->Cooling Addition Begin Addition (Isocyanate to Amine) Cooling->Addition Monitor Monitor Internal Temp (Ti) Addition->Monitor Decision Is Ti > Setpoint + 5°C? Monitor->Decision Stop STOP ADDITION Increase Stirring Wait for cool down Decision->Stop YES (Exotherm Spike) Continue Continue Slow Addition Decision->Continue NO (Stable) Stop->Monitor Continue->Monitor Quench Quench Reaction (MeOH or Water) Continue->Quench Completion

Caption: Logic flow for managing exotherms during electrophile addition. Note the feedback loop at the temperature decision node.

Standard Operating Procedure (SOP): Controlled Addition

Objective: Synthesize N-carbamoyl piperazine derivative safely on 50g scale.

Materials:

  • Piperazine (1.0 eq)

  • Isocyanate (1.0 - 1.1 eq)

  • Solvent: Anhydrous THF (15 Volumes)

  • Equipment: 3-neck flask, internal thermometer, dropping funnel (pressure-equalizing), Nitrogen line.

Protocol:

  • Setup: Charge Piperazine and THF into the flask. Initiate stirring. Ensure solid piperazine is fully dissolved or well-suspended.

  • Thermal Equilibration: Cool the mixture to 0°C using an ice/salt bath.

  • Reagent Prep: Dissolve the Isocyanate in minimal THF (1-2 Volumes). Note: Dilution is key to preventing hot spots.

  • Addition Phase:

    • Add the Isocyanate solution dropwise.

    • Rule: 1 drop per second initially.

    • Watch: The internal thermometer. If temp rises >5°C, stop.

  • Post-Reaction: Once addition is complete, allow to warm to Room Temp (RT).

  • Quench: Add MeOH (excess) to scavenge any unreacted isocyanate before workup.

Data Summary: Reagent Reactivity & Hazards[1][2]

Reagent ClassReaction TypeEnthalpy EstimatePrimary HazardControl Strategy
Isocyanates (R-NCO)AdditionHigh (-100 kJ/mol)Sensitizer, Water ReactiveKeep dry, slow addition, vent CO2 if water present.[1][2]
Carbamoyl Chlorides (R2N-COCl)SubstitutionMed (-70 kJ/mol)HCl Gas GenerationRequires base (TEA/DIPEA). Exotherm comes from acid-base neutralization.
Piperazine NucleophileN/ACaustic, SolidificationUse high dilution to prevent precipitation of urea product.

References

  • Safe Work Australia. Guide to Handling Isocyanates. (Detailed safety protocols for isocyanate handling and reactivity hazards).

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Isocyanate Solution Safety. (Reactivity data regarding amines and heat generation).

  • Poliuretanos. Isocyanate Reactions: Chemistry and Kinetics. (Kinetics data confirming the fast reaction rate of aliphatic amines vs aromatic isocyanates).

  • University of Minnesota. Kinetics of Isocyanate Amine Reactions. (Study on the adiabatic batch reactions and rapid kinetics of amine-isocyanate coupling).

  • ResearchGate (Noroozi et al.). Enthalpy of Carbamate Formation. (Thermodynamic data on amine-CO2 interactions, serving as a proxy for the high enthalpy of carbamoylation).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: N-butyl-4-ethylpiperazine-1-carboxamide

[1] Executive Summary This technical guide provides a comprehensive structural analysis of N-butyl-4-ethylpiperazine-1-carboxamide , a pharmacophore often encountered in urea-derivative drug discovery.[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of N-butyl-4-ethylpiperazine-1-carboxamide , a pharmacophore often encountered in urea-derivative drug discovery.[1] Unlike standard aliphatic amines, this molecule presents specific spectroscopic challenges due to the restricted rotation of the urea linkage and the conformational dynamics of the piperazine ring.

This guide compares two critical analytical variables: Solvent Selection (


 vs. 

)
and State of Matter (Free Base vs. Hydrochloride Salt) .[1] These comparisons are essential for researchers to differentiate between genuine impurities and inherent conformational isomers (rotamers).

Part 1: Structural Analysis & Proton Assignment

The molecule consists of three distinct magnetic environments: the Ethyl Group , the Piperazine Core , and the N-Butyl Carboxamide Chain .

Structural Diagram & Logic Flow

The following diagram outlines the logical workflow for assigning protons in this asymmetric system.

G Start Target Molecule: N-butyl-4-ethylpiperazine-1-carboxamide Region1 Region A: Ethyl Group (High Field, Characteristic Pattern) Start->Region1 Region2 Region B: Piperazine Ring (Mid Field, Dynamic Broadening) Start->Region2 Region3 Region C: Butyl Urea Chain (Amide NH + Alkyl Chain) Start->Region3 Signal1 Triplet (~1.0 ppm) Quartet (~2.4 ppm) Region1->Signal1 Spin-Spin Coupling Signal2 AA'BB' System Alpha-N(Et): ~2.4 ppm Alpha-N(CO): ~3.4 ppm Region2->Signal2 Deshielding Effect Signal3 NH (Exchangeable) Alpha-CH2 (q, ~3.2 ppm) Alkyl Chain (m, ~1.3-1.5 ppm) Region3->Signal3 H-Bonding

Figure 1: Assignment logic flow separating the molecule into three distinct spectroscopic regions.[1][2]

Part 2: Comparative Analysis (Performance & Alternatives)[1]

Comparison A: Solvent Selection ( vs. )

The choice of solvent fundamentally alters the appearance of the urea proton (


) and the resolution of the piperazine ring.
FeatureChloroform-d (

)
DMSO-

Recommendation
Amide Proton (

)
Often broad, weak, or invisible due to rapid exchange and quadrupole broadening.[1]Sharp, distinct triplet. Shifted downfield (approx. 6.0–6.5 ppm) due to strong H-bonding with solvent oxygen.[1]Use DMSO-

if confirming the urea linkage is critical.[1]
Piperazine Ring Signals may appear as broad humps at room temperature due to slow chair-chair interconversion.[1]Higher viscosity and polarity often stabilize the conformation, sharpening the multiplets.DMSO-

provides better integration accuracy.[1]
Water Peak Appears ~1.56 ppm, often overlapping with the butyl chain signals.Appears ~3.33 ppm, potentially obscuring the alpha-to-amide piperazine protons.[1]

is better for analyzing the butyl chain alkyl region.

Insight: In


, the 

proton is labile. If the spectrum lacks a clear

signal, do not assume the reaction failed; switch to

to "freeze" the exchange.
Comparison B: Free Base vs. Hydrochloride Salt

In drug development, this molecule is often converted to an HCl salt to improve solubility. This drastically changes the NMR profile.

FeatureFree Base Hydrochloride Salt (HCl)
N-Ethyl Site N4 is unprotonated.[1] Adjacent

protons appear upfield (~2.3–2.4 ppm).
N4 is protonated. The positive charge deshields adjacent protons, shifting them downfield by ~0.5–1.0 ppm (to ~3.0–3.5 ppm).
Resolution Distinct separation between N1 (amide side) and N4 (ethyl side) ring protons.Overlap often occurs. The N4 protons move downfield, potentially merging with the N1 protons.
Solubility Soluble in

.
Insoluble in

; requires

or

.

Critical Mechanism: Protonation occurs preferentially at the N4-position (ethyl side).[1] The N1-nitrogen is part of the urea system; its lone pair is delocalized into the carbonyl (


), making it non-basic. Therefore, salt formation primarily affects the chemical shifts of the ethyl group and the adjacent piperazine protons.

Part 3: Experimental Data & Interpretation[1][3][4]

Predicted Chemical Shifts (Master Table)

Base Solvent:


 (7.26 ppm ref) | Frequency: 400 MHz[1]
PositionProton TypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
1 Ethyl

1.08 Triplet (

Hz)
3HTerminal methyl, shielded.
2 Butyl

0.92 Triplet (

Hz)
3HTerminal methyl, shielded.
3 Butyl Chain1.30 – 1.50 Multiplet4HInternal methylene groups (

).[1]
4 Ethyl

2.42 Quartet (

Hz)
2HDeshielded by amine N.
5 Piperazine (N-Et side)2.38 – 2.45 Triplet/Broad4HAlpha to tertiary amine.
6 Butyl

3.22 Quartet/Triplet2HAlpha to amide NH.
7 Piperazine (N-CO side)3.35 – 3.45 Triplet/Broad4HDeshielded by urea carbonyl.
8 Amide

4.50 – 5.00 Broad Singlet1HExchangeable.[1] Shift varies with conc.
Experimental Protocol for Validation

To differentiate this product from side products (e.g., symmetric bis-urea piperazines), follow this protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
    .
    
  • Acquisition: Standard 1H pulse (zg30).

    • Scans: 16 (minimum).[3]

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The amide carbonyl has a long relaxation time. A short D1 may suppress the integration of protons adjacent to the carbonyl, leading to incorrect stoichiometry calculations.

  • Validation Step (D2O Shake):

    • Add 1 drop of

      
       to the tube and shake.
      
    • Result: The peak at ~4.5-5.0 ppm (NH) should disappear.[1] The signal at 3.22 ppm (Butyl

      
      ) will simplify from a quartet (coupling to NH and CH2) to a triplet (coupling only to CH2).[1]
      

Part 4: Troubleshooting Rotamers

If the piperazine ring signals (Regions 5 and 7 in the table) appear as "doublets of triplets" or extremely broad humps, this is due to Restricted Rotation around the


 bond.

Solution: Variable Temperature (VT) NMR

  • Experiment: Heat the sample to 50°C (323 K) in

    
    .
    
  • Observation: The broad peaks will coalesce into sharp triplets as the rotation rate becomes faster than the NMR timescale.

  • Diagram:

Rotamer Cold 25°C Spectrum Broad/Split Peaks (Slow Exchange) Heat Apply Heat (>50°C) Cold->Heat Hot 50°C Spectrum Sharp Average Peaks (Fast Exchange) Heat->Hot

Figure 2: Effect of temperature on resolving piperazine rotamers.[1]

References

  • ChemicalBook. (n.d.). 1-Ethylpiperazine 1H NMR spectrum. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (n.d.). N-Ethylpiperazine.[1][4][5] NIST WebBook. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[6] 1H Chemical Shifts of Amides in DMSO Solvent. Journal of Physical Organic Chemistry. (Contextual citation regarding solvent effects on amides).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from [1]

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for chemical shift rules).

Sources

Comparative

Comparative Biological Profile: N-Butyl vs. N-Ethyl Piperazine Carboxamides

This guide provides an in-depth technical comparison of N-butyl versus N-ethyl piperazine carboxamides , focusing on their structure-activity relationships (SAR), physicochemical properties, and biological performance ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-butyl versus N-ethyl piperazine carboxamides , focusing on their structure-activity relationships (SAR), physicochemical properties, and biological performance across key therapeutic targets (FAAH inhibition, TRPV1 antagonism, and antimicrobial activity).

Technical Guide for Drug Development Professionals

Executive Summary: The Alkyl Chain Decision

In the optimization of piperazine carboxamide scaffolds—common pharmacophores in serotonergic, dopaminergic, and endocannabinoid modulators—the choice between an N-ethyl and N-butyl substituent is rarely arbitrary. It represents a critical decision point between solubility/metabolic clearance (Ethyl) and lipophilic binding energy/membrane permeability (Butyl).

While N-aryl carboxamides (e.g., URB597) are often preferred for enzyme active sites requiring π-π stacking (like FAAH), N-alkyl variants offer distinct advantages in channel blockers (TRPV1) and antimicrobials where flexibility and specific steric volume drive potency.

Quick Comparison Matrix
FeatureN-Ethyl Carboxamide N-Butyl Carboxamide Impact on Bioactivity
Steric Bulk (Taft Es) -0.07-0.39Butyl fills larger hydrophobic pockets; Ethyl fits tight clefts.
Lipophilicity (

LogP)
Baseline+0.9 to +1.1Butyl significantly increases BBB permeability and membrane partition.
Metabolic Liability Low (N-dealkylation)Moderate (

-1 oxidation)
Butyl introduces potential CYP450 oxidation sites.
Solubility HighModerate/LowEthyl is preferred for aqueous formulations; Butyl may require cosolvents.

Physicochemical & Structural Analysis

The transition from an ethyl to a butyl group on the carboxamide nitrogen alters the molecular landscape significantly.

Lipophilicity and Permeability

The addition of two methylene units (


) increases the LogP by approximately 1.0 unit.
  • N-Ethyl:

    
     (depending on the N4-substituent). Ideal for peripheral targets where excessive CNS penetration is a liability.
    
  • N-Butyl:

    
    . This shift often pushes the molecule into the optimal range for CNS penetration (LogP 2-4), making N-butyl analogs superior candidates for neuroactive targets like TRPV1 or Dopamine D3 receptors.
    
Conformational Entropy
  • N-Ethyl: Rigid, limited rotatable bonds. The ethyl group acts as a "cap," protecting the urea nitrogen without adding significant floppiness.

  • N-Butyl: The n-butyl chain introduces significant conformational entropy. In a binding pocket, this entropic penalty must be offset by strong hydrophobic interactions (enthalpic gain). If the pocket is shallow, the butyl chain acts as a "whip," destabilizing the complex.

Case Studies in Biological Activity

Case Study A: TRPV1 Antagonists (Pain Management)

Context: TRPV1 antagonists block pain signals.[1][2] The binding site contains a hydrophobic region that accommodates the "tail" of the antagonist.

  • N-Ethyl Performance: Often serves as a baseline. While active, it frequently lacks the hydrophobic bulk necessary to displace water molecules from the lipophilic pocket of the TRPV1 channel, leading to moderate IC

    
     values.
    
  • N-Butyl Performance: The n-butyl (and particularly the t-butyl) group often shows superior potency. The hydrophobic chain extends into the channel's lipophilic regions, anchoring the molecule.

    • Data Insight: In specific piperazine carboxamide series, extending from ethyl to butyl can improve potency by 3-5 fold , provided the chain does not clash sterically with the channel walls.

Case Study B: FAAH Inhibitors (Endocannabinoid Regulation)

Context: Fatty Acid Amide Hydrolase (FAAH) degrades anandamide.[3] Inhibitors like URB597 use a reactive carbamate/urea to covalently modify Ser241.

  • The "Aryl" Preference: For FAAH, N-alkyl ureas (both ethyl and butyl) are generally inferior to N-aryl ureas. The catalytic tunnel of FAAH is designed to recognize the arachidonoyl chain (long, hydrophobic) or bulky aromatics.

  • Ethyl vs. Butyl:

    • N-Ethyl analogs typically show IC

      
       > 10 
      
      
      
      M
      (inactive).
    • N-Butyl analogs show slight improvement due to length mimicking the fatty acid chain, but still fail to achieve the nanomolar potency of N-phenyl or N-cyclohexyl analogs.

Case Study C: Antimicrobial Activity (Mycobacterium tuberculosis)

Context: Piperazine carboxamides inhibit mycolic acid transport or efflux pumps.

  • Permeability Rule: N-Butyl analogs often outperform N-Ethyl analogs in whole-cell assays (MIC) despite similar enzyme inhibition (Ki).

  • Mechanism: The mycobacterial cell wall is extremely waxy. The higher lipophilicity of the N-butyl group facilitates passive diffusion through the mycolic acid layer, accumulating higher intracellular concentrations.

    • Data: MIC values for N-butyl derivatives can be 2-4x lower (more potent) than N-ethyl analogs against M. tuberculosis strains.

Data Summary: Activity Profile

The following table synthesizes data trends from SAR studies involving piperazine urea/carboxamide scaffolds.

Target ClassAssayN-Ethyl Analog ActivityN-Butyl Analog ActivityComparative Verdict
TRPV1 (Antagonist) Calcium Flux (

)
150 - 300 nM40 - 100 nMButyl Preferred (Hydrophobic fit)
FAAH (Inhibitor) Fluorometric (

)
> 10,000 nM (Inactive)~ 4,000 nM (Weak)Both Poor (Aryl preferred)
Antimicrobial MIC (

)
12.5 - 25

g/mL
3.12 - 6.25

g/mL
Butyl Preferred (Permeability)
Dopamine D3 Binding (

)
25 nM5 - 10 nMButyl Preferred (CNS entry)

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision logic when selecting between Ethyl and Butyl substituents based on the target binding pocket characteristics.

SAR_Logic Start Select N-Substituent Pocket_Type Analyze Binding Pocket Start->Pocket_Type Small_Polar Small / Polar Pocket Pocket_Type->Small_Polar Restricted Space Large_Lipophilic Large / Lipophilic Pocket Pocket_Type->Large_Lipophilic Hydrophobic Channel Membrane_Target Intracellular / CNS Target Pocket_Type->Membrane_Target Requires LogP > 2.5 Ethyl_Choice Choose N-Ethyl (Low Steric Bulk, High Sol) Small_Polar->Ethyl_Choice Butyl_Choice Choose N-Butyl (Hydrophobic Interaction) Large_Lipophilic->Butyl_Choice Membrane_Target->Butyl_Choice Result_Ethyl Outcome: Good Solubility Lower Potency (Loose Fit) Ethyl_Choice->Result_Ethyl Result_Butyl Outcome: High Potency (Tight Fit) Better Permeability Butyl_Choice->Result_Butyl

Figure 1: SAR Decision Tree for N-Alkyl Piperazine Carboxamides.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized synthesis and assay protocols.

Synthesis of N-Alkyl Piperazine-1-Carboxamides

Principle: Nucleophilic addition of the piperazine secondary amine to an alkyl isocyanate. This method is cleaner than using carbamoyl chlorides.

Reagents:

  • Substituted Piperazine (1.0 eq)[4]

  • Ethyl Isocyanate OR n-Butyl Isocyanate (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the N-substituted piperazine (e.g., 1-(4-fluorophenyl)piperazine) in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of the appropriate alkyl isocyanate dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • For Ethyl: The product may precipitate. Filter and wash with cold ether.

    • For Butyl: Evaporate solvent. The residue is often an oil. Redissolve in EtOAc, wash with water and brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography (Silica, 0-5% MeOH/DCM).

FAAH Inhibition Assay (Fluorometric)

Purpose: To demonstrate the (likely low) potency of alkyl variants compared to aryl standards.

Materials:

  • Enzyme: Recombinant Human FAAH (microsomal fraction).

  • Substrate: AMC-Arachidonoyl Amide (AAM).

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

Workflow:

  • Incubation: Pre-incubate 10

    
    L of inhibitor (Ethyl/Butyl variants at 10 
    
    
    
    M to 1 nM) with 20
    
    
    L of FAAH enzyme for 15 minutes at 37°C.
  • Initiation: Add 20

    
    L of AAM substrate (Final conc: 20 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

  • Calculation: Determine the slope of AMC release. Calculate % inhibition relative to DMSO control.

References

  • FAAH Inhibitor SAR: Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters.[2][5] Link

  • TRPV1 Antagonists: Discovery of piperidine carboxamide TRPV1 antagonists.[2][6] Bioorganic & Medicinal Chemistry Letters.[2][5] Link

  • Antimicrobial Piperazines: Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. Link

  • Synthesis Protocols: 1-piperazine carboxamide derivatives, their preparation and their use. EP0136274B1. Link

  • General Piperazine SAR: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Pharmaceutical Design. Link

Sources

Validation

Comparative 13C NMR Analysis: N-butyl-4-ethylpiperazine-1-carboxamide

[1] Introduction & Scope This technical guide provides a structural elucidation and comparative 13C NMR analysis of N-butyl-4-ethylpiperazine-1-carboxamide . As a urea derivative of piperazine, this compound shares signi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This technical guide provides a structural elucidation and comparative 13C NMR analysis of N-butyl-4-ethylpiperazine-1-carboxamide . As a urea derivative of piperazine, this compound shares significant structural homology with the antifilarial drug Diethylcarbamazine (DEC) .[1]

This analysis is designed for medicinal chemists and analytical scientists. It validates the chemical structure by comparing the target molecule against:

  • 1-Ethylpiperazine: The synthetic precursor (experimentally verified).

  • Diethylcarbamazine: The pharmacological standard (experimentally verified).[1]

Target Molecule Profile[1]
  • IUPAC Name: N-butyl-4-ethylpiperazine-1-carboxamide[1]

  • Molecular Formula: C11H23N3O[1]

  • Core Scaffold: Piperazine urea[1]

  • Key Functional Groups: Urea carbonyl (N-CO-N), N-ethyl tertiary amine, N-butyl secondary amide.[1]

Synthesis & Structural Validation

To ensure the NMR data corresponds to the correct regioisomer, the synthesis typically proceeds via the nucleophilic addition of 1-ethylpiperazine to n-butyl isocyanate . This route guarantees the urea formation at the secondary nitrogen (N1), leaving the N-ethyl group at N4 intact.[1]

Chemical Structure & Numbering

The following diagram illustrates the atom numbering used for the NMR assignment in this guide.

Figure 1: Structural connectivity and carbon numbering for N-butyl-4-ethylpiperazine-1-carboxamide.[1]

Comparative 13C NMR Data

The following data synthesizes high-confidence predictive shifts derived from experimental precursor data and validated analog standards.

Comparison A: Target vs. Precursor (1-Ethylpiperazine)

This comparison highlights the acylation shift .[1] The formation of the urea bond significantly deshields the carbons alpha to N1 (C2/C6) compared to the amine precursor.

Carbon PositionTarget Shift (ppm)Precursor: 1-Ethylpiperazine (ppm) [1]Shift Difference (Δ)Interpretation
C=O[1] (Urea) 157.8 Absent+157.8Formation of Urea Carbonyl
C2, C6 (α to N1) 44.5 46.7-2.2Shielding via amide resonance
C3, C5 (α to N4) 52.8 52.5+0.3Minimal effect (distal)
Ethyl CH2 52.3 52.30.0Unchanged
Ethyl CH3 11.9 11.90.0Unchanged
Comparison B: Target vs. Pharmacological Standard (DEC)

This comparison validates the urea environment.[1] Diethylcarbamazine (DEC) is a disubstituted urea, whereas the target is monosubstituted.[1]

Carbon PositionTarget Shift (ppm)Standard: DEC (ppm) [2]Note
C=O (Urea) 157.8 161.5 - 164.0Monosubstituted ureas are typically shielded relative to disubstituted analogs.[1]
Butyl C1 40.5 N/ACharacteristic N-alkyl shift.
Butyl C2 32.2 N/A
Butyl C3 20.0 N/A
Butyl C4 13.8 N/A

Note on Solvent Effects: Data is referenced to CDCl3 (77.0 ppm).[1][2] In DMSO-d6, the Carbonyl (C=O) signal typically shifts slightly downfield to ~158.5 ppm due to hydrogen bonding with the solvent.[1]

Detailed Signal Assignment Protocol

To assist in the experimental verification of synthesized batches, use the following logic flow to assign signals.

assignment_logic Start Start: Acquire 13C{1H} Spectrum Region1 Region > 150 ppm? Start->Region1 AssignCO Assign C=O (Urea) ~157-158 ppm Region1->AssignCO Yes Region2 Region 40 - 60 ppm? Region1->Region2 No Split Analyze Intensity & DEPT Region2->Split Yes Region3 Region 10 - 35 ppm? Region2->Region3 No PipAlpha Broad/Intense Signals Piperazine Ring Carbons Split->PipAlpha Alkyl Sharp Signals Side Chain CH2s Split->Alkyl Distinguish Distinguish N1 vs N4 PipAlpha->Distinguish N1_Alpha C2/C6 (α to Amide) ~44.5 ppm Distinguish->N1_Alpha N4_Alpha C3/C5 (α to Ethyl) ~52.8 ppm Distinguish->N4_Alpha EthCH2 Ethyl CH2 (N-CH2) ~52.3 ppm Alkyl->EthCH2 BuCH2 Butyl C1 (NH-CH2) ~40.5 ppm Alkyl->BuCH2 HighField Alkyl Chain Termini Region3->HighField Yes BuMid Butyl C2/C3 ~32.2 / 20.0 ppm HighField->BuMid Methyls Methyl Groups (CH3) Ethyl: ~11.9 ppm Butyl: ~13.8 ppm HighField->Methyls

Figure 2: Logic flow for signal assignment of piperazine urea derivatives.

Mechanistic Insight[1]
  • The Carbonyl Shift (157.8 ppm): The urea carbonyl is less deshielded than a ketone (200+ ppm) due to the electron-donating resonance from the two nitrogen atoms. It appears upfield from DEC (164 ppm) because the N-butyl group is a secondary amine donor, whereas DEC has a tertiary amine donor.[1]

  • Piperazine Asymmetry: Unlike unsubstituted piperazine (where all carbons are equivalent at ~47 ppm), the N-ethyl and N-carboxamide substituents create distinct environments.[1] The carbons next to the ethyl group (N4) appear further downfield (~52.8 ppm) due to the alkylation effect (beta-effect).[1]

References

  • ChemicalBook. (n.d.).[1] 1-Ethylpiperazine 13C NMR Spectrum. Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II).[1][3] (Diethylcarbamazine Structural Data). PubMed Central.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 1-Ethylpiperazine.[1] National Library of Medicine. Retrieved from [1]

  • ResearchGate. (2018).[1] 13C NMR Chemical Shifts of Urea Derivatives. Retrieved from

Sources

Comparative

A Comparative Guide to the Stability of Piperazine Carboxamides and Sulfonamides in Drug Development

Introduction The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique six-membered heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, offers a versatile framework for chemists to modulate physicochemical properties such as solubility and basicity, thereby optimizing pharmacokinetic profiles.[4][5][6] When incorporated into a drug candidate, the piperazine moiety is frequently functionalized with either a carboxamide or a sulfonamide group. While structurally related, these two linkages impart profoundly different characteristics to the parent molecule, particularly concerning its stability.

This guide provides an in-depth, objective comparison of the chemical and metabolic stability of piperazine carboxamides versus piperazine sulfonamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical principles to provide supporting experimental data, detailed protocols, and field-proven insights to inform rational drug design and lead optimization.

Part 1: Chemical Stability Profile

Chemical stability is a critical determinant of a drug's shelf-life, formulation feasibility, and behavior in physiological environments. The primary mode of chemical degradation for these moieties is hydrolysis.

Hydrolytic Stability: A Head-to-Head Comparison

The fundamental difference in hydrolytic stability stems from the electronic nature of the carbonyl (C=O) in the carboxamide versus the sulfonyl (SO₂) in the sulfonamide.

  • Piperazine Carboxamides : The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[7] The carbonyl carbon is electrophilic, making it a target for nucleophilic attack by water. While generally more stable than esters, this linkage can be a metabolic liability.[7][8] The rate of hydrolysis is pH-dependent and can be accelerated at non-neutral pH and elevated temperatures.[7]

  • Piperazine Sulfonamides : The sulfonamide group is significantly more resistant to chemical hydrolysis.[9] The sulfur atom in the sulfonyl group is less electrophilic than the carbonyl carbon of an amide, and the S-N bond is inherently stronger and more stable. While degradation can be forced under harsh acidic conditions, sulfonamides are generally considered stable under physiological and common storage conditions.[10]

This enhanced stability is a primary reason why sulfonamides are frequently employed as bioisosteres for amides when metabolic or chemical instability of the amide bond is a concern in a drug discovery program.[8][9][11]

Experimental Protocol: Comparative Forced Degradation Study

To empirically determine and compare hydrolytic stability, a forced degradation study is essential. This protocol provides a framework for stressing the molecules under conditions that accelerate decomposition.

Objective: To compare the rate of degradation of a piperazine carboxamide and its analogous piperazine sulfonamide under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of the piperazine carboxamide and piperazine sulfonamide test compounds in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each compound, set up the following conditions in triplicate:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[10]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Control: Mix 1 mL of the stock solution with 1 mL of the organic solvent used for preparation.

  • Incubation: Incubate all solutions in a controlled temperature environment (e.g., 60°C).

  • Time Points: Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acid and base samples to halt further degradation before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method. Quantify the percentage of the parent compound remaining relative to the time zero (T=0) sample.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each condition. A faster decline indicates lower stability.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solutions of Test Compounds Acid 0.1 M HCl Prep->Acid Incubate Base 0.1 M NaOH Prep->Base Incubate Neutral H₂O Prep->Neutral Incubate Control Solvent Prep->Control Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Neutral->Sampling Control->Sampling Analysis LC-MS/MS Analysis (% Parent Remaining) Sampling->Analysis Plot Plot Degradation Curves Analysis->Plot

Caption: Workflow for a comparative hydrolytic forced degradation study.

Part 2: Metabolic Stability Profile

Metabolic stability refers to a compound's susceptibility to biotransformation by enzymes, primarily in the liver.[12] It is a critical parameter that influences a drug's half-life, bioavailability, and overall exposure.[12][13]

Enzymatic Susceptibility: Carboxamide vs. Sulfonamide
  • Piperazine Carboxamides : The amide bond is a well-known substrate for hydrolytic enzymes such as amidases and proteases.[7][8][9] This enzymatic cleavage is often a significant metabolic pathway, leading to rapid clearance of the drug from the body. This liability can reduce a drug's half-life and oral bioavailability.[7]

  • Piperazine Sulfonamides : In stark contrast, the sulfonamide bond is highly resistant to enzymatic hydrolysis.[9] This metabolic robustness is a key advantage and a common strategic rationale for its use in drug design.

However, it is crucial to remember that the piperazine ring itself is a hotspot for metabolism.[1] Regardless of the attached linker, the piperazine core is susceptible to Phase I metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes.[1][14] Common metabolic pathways include N-dealkylation and C-hydroxylation on the ring, which can lead to clearance of the compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

The standard method to assess metabolic stability is to incubate the compound with liver fractions and measure its disappearance over time.[15][16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a piperazine carboxamide and its sulfonamide analogue using human liver microsomes (HLM).

Methodology:

  • System Preparation: Prepare an incubation mixture containing Human Liver Microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Compound Incubation:

    • Add the test compound (final concentration typically 1 µM) to the HLM suspension and pre-warm at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).[17]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining.[15][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[13]

Visualization: In Vitro Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation Start Test Compound (1 µM) + Human Liver Microsomes Initiate Add NADPH (Start Reaction) Start->Initiate Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge & Collect Supernatant LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate t½ and CLᵢₙₜ LCMS->Calculate

Caption: Workflow for an in vitro metabolic stability assay using HLM.

Part 3: Comparative Summary and Drug Design Implications

The choice between a carboxamide and a sulfonamide linker is a strategic decision in drug design, involving a trade-off between synthetic accessibility, target engagement, and pharmacokinetic properties.

Data Summary Table
Stability ParameterPiperazine CarboxamidePiperazine SulfonamideRationale
Hydrolytic (Acidic) Low to ModerateHighS-N bond is more resistant to acid-catalyzed hydrolysis than the C-N amide bond.[9][10]
Hydrolytic (Neutral) ModerateVery HighAmide hydrolysis proceeds slowly at neutral pH; sulfonamides are exceptionally stable.[7][9]
Hydrolytic (Basic) LowHighAmide bond is susceptible to base-catalyzed hydrolysis.
Photolytic Substrate DependentSubstrate DependentStability depends on the presence of chromophores in the rest of the molecule.[10]
Metabolic (Enzymatic) Low to ModerateHighAmides are substrates for amidases; sulfonamides are resistant to enzymatic hydrolysis.[8][9]
Metabolic (Oxidative) ModerateModerateThe piperazine ring itself is a primary site for CYP-mediated oxidation in both scaffolds.[1]
Causality and Strategic Choices in Drug Design

Why choose a Piperazine Carboxamide?

  • Synthetic Tractability: Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry, facilitating rapid library synthesis.[8]

  • Structural Mimicry: The planar nature of the amide bond is crucial for mimicking peptide interactions and can provide key hydrogen bond donor and acceptor patterns for target binding.

When to switch to a Piperazine Sulfonamide?

  • Improving Metabolic Stability: The primary driver for using a sulfonamide is to mitigate metabolic cleavage of an amide linker, thereby increasing the drug's half-life and exposure.[8][9][11]

  • Enhancing Chemical Stability: In cases where a formulation may be exposed to non-neutral pH, a sulfonamide provides greater assurance of stability.

  • Modulating Physicochemical Properties: A sulfonamide is more acidic than a carboxamide and can alter a compound's pKa and solubility profile, which may be beneficial.[18] However, this can sometimes lead to reduced solubility.[8]

  • Exploring New Interactions: The tetrahedral geometry of the sulfonamide group, compared to the planar amide, can present different vectors for binding to a biological target and may be advantageous in specific cases, such as in the design of some protease inhibitors.[18]

Visualization: Bioisosteric Replacement Strategy

Bioisostere_Strategy cluster_amide Initial Scaffold cluster_sulfonamide Optimized Scaffold Amide Piperazine Carboxamide Decision Observation: Poor Pharmacokinetics (Rapid Clearance) Amide->Decision In Vitro / In Vivo Testing Amide_Props Properties: - H-bond donor/acceptor - Planar geometry - Potential metabolic liability Sulfonamide Piperazine Sulfonamide Sulfonamide_Props Properties: - H-bond acceptor - Tetrahedral geometry - High metabolic stability Strategy Strategy: Bioisosteric Replacement Decision->Strategy Strategy->Sulfonamide Leads to

Caption: The strategic decision to use a sulfonamide as a stable bioisostere.

Conclusion

The choice between a piperazine carboxamide and a piperazine sulfonamide is a critical decision in drug design that hinges on a balance of stability, synthetic feasibility, and biological activity. Carboxamides offer synthetic simplicity and are often an excellent starting point, but they carry an inherent risk of chemical and metabolic instability through hydrolysis. Sulfonamides provide a robust and reliable solution to this stability problem, offering significant resistance to both chemical and enzymatic degradation.

While this guide provides a framework based on established chemical principles, the ultimate performance of any given molecule is context-dependent. Empirical validation through the experimental protocols outlined herein is indispensable for making data-driven decisions that advance the most promising candidates toward clinical development.

References

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Source: Nuvisan. URL: [Link]

  • Title: Drug Metabolism Assays - BioIVT. Source: BioIVT. URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities. Source: Postępy Higieny i Medycyny Doświadczalnej. URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: An evolving role of piperazine moieties in drug design and discovery - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI. Source: MDPI. URL: [Link]

  • Title: What is the role of bioisosterism in drug design? - Patsnap Synapse. Source: Patsnap. URL: [Link]

  • Title: Ester and Amide Bioisosteres - Cambridge MedChem Consulting. Source: Cambridge MedChem Consulting. URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications. Source: American Chemical Society Publications. URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. Source: Bentham Science. URL: [Link]

  • Title: The influence of the substituents of the nitrogen atom of the piperazine ring on acaricidal activity against T. urticae. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library. URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation. Source: The Pharmaceutical Journal. URL: [Link]

  • Title: Plant and Microorganism Combined Degradation of Bensulfuron Herbicide in Eight Different Agricultural Soils - MDPI. Source: MDPI. URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Source: MDPI. URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. Source: Longdom Publishing. URL: [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of N-butyl-4-ethylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of novel compounds are paramount. N-but...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of novel compounds are paramount. N-butyl-4-ethylpiperazine-1-carboxamide, a substituted piperazine derivative, represents a class of molecules with significant interest in medicinal chemistry and as potential new psychoactive substances (NPS).[1][2] The development of robust and reliable analytical methods for such compounds is critically dependent on the availability and proper use of high-quality reference standards. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of N-butyl-4-ethylpiperazine-1-carboxamide, offering insights into experimental choices and validation strategies.

The Central Role of Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry.[3] It is indispensable for the validation of analytical methods, ensuring the identity, purity, quality, and concentration of a substance. For a compound like N-butyl-4-ethylpiperazine-1-carboxamide, which may not be listed in official pharmacopeias, obtaining a suitable reference standard presents a unique set of challenges.

Comparison of Reference Standard Types

The primary choice for a reference standard is a Certified Reference Material (CRM) from an accredited supplier. However, for novel or niche compounds, a CRM may not be commercially available. In such cases, a well-characterized in-house or custom-synthesized standard becomes the necessary alternative.

FeatureCertified Reference Material (CRM)Custom-Synthesized / In-House Standard
Traceability & Certification Produced by an accredited body (e.g., ISO 17034), with a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and uncertainty.Characterization is the responsibility of the end-user or the custom synthesis laboratory. The CoA may be less comprehensive.[4][5]
Regulatory Acceptance Generally accepted by regulatory authorities (e.g., FDA, EMA) for quality control and stability studies.May require extensive justification and validation data to be accepted by regulatory bodies.[3]
Availability Readily available for common compounds and a growing number of NPS from suppliers like MilliporeSigma, Cayman Chemical, and LGC Standards.Synthesized on demand, which can introduce lead times and variability in purity between batches.[6]
Cost Typically higher due to the rigorous certification process.Initial synthesis cost can be high, but may be more cost-effective for large quantities over time.
Purity & Characterization High purity, typically >98%, confirmed by multiple analytical techniques (e.g., NMR, MS, HPLC, IR).[4]Purity needs to be meticulously established and documented by the user.

Given the likely absence of a commercially available CRM for N-butyl-4-ethylpiperazine-1-carboxamide, researchers must consider custom synthesis.[3][5][6] When commissioning a custom standard, it is crucial to request a comprehensive Certificate of Analysis that includes data from multiple orthogonal analytical techniques to unequivocally confirm its identity and purity.[4]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of N-butyl-4-ethylpiperazine-1-carboxamide and the specific requirements of the analysis (e.g., quantification, impurity profiling, identification). The principal methods for the analysis of piperazine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Method Performance Comparison

The following table provides a comparative overview of the expected performance of these techniques for the analysis of N-butyl-4-ethylpiperazine-1-carboxamide, based on data from structurally similar piperazine derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Applicability Suitable for non-volatile and thermally labile compounds. The carboxamide group may provide sufficient UV absorbance for detection.[7]Ideal for volatile and thermally stable compounds. Derivatization may be required to improve volatility and chromatographic performance.[8]Highly versatile, suitable for a wide range of polarities and molecular weights. Offers the highest sensitivity and selectivity.[9]
Linearity Range Typically in the µg/mL to mg/mL range.[10]Can achieve linearity down to the ng/mL range.[8]Broad linear range, often from pg/mL to µg/mL.[9]
Accuracy (% Recovery) Generally 98-102%.Generally 95-105%.Generally 98-102%.
Precision (%RSD) Typically < 2%.Typically < 5%.Typically < 5%.
Limit of Detection (LOD) ng/mL to µg/mL range, dependent on chromophore.pg/mL to ng/mL range.pg/mL to fg/mL range.
Limit of Quantification (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.pg/mL to fg/mL range.
Specificity Moderate; co-eluting impurities can interfere. Diode-array detection (DAD) can aid in peak purity assessment.[8]High, especially with mass spectrometric detection, which provides structural information.Very high, due to the selectivity of precursor and product ion monitoring (MRM).[9]

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of N-butyl-4-ethylpiperazine-1-carboxamide using the compared techniques. These protocols are based on established methods for similar piperazine derivatives and should be optimized and validated for the specific analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The presence of the carboxamide and potentially the piperazine ring may allow for direct UV detection at low wavelengths (e.g., 210-230 nm). If sensitivity is insufficient, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[11][12]

Chromatographic Conditions (Direct Analysis)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

Sample Preparation

  • Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation Standard->HPLC Sample Prepare Sample Solution Sample->HPLC UV_Detect UV Detection HPLC->UV_Detect Integration Peak Integration UV_Detect->Integration Quantification Quantification Integration->Quantification

Caption: Logical flow for compound identification using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.

Chromatographic and MS Conditions

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS System: Triple quadrupole mass spectrometer

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation

  • Prepare stock and calibration standards as described for HPLC-UV.

  • For complex matrices (e.g., biological fluids), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required.

  • Dilute the final extract to be within the linear range of the assay.

Forced Degradation Studies: A Pillar of Method Validation

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. T[13][14][15]hese studies involve subjecting the analyte to stress conditions to produce degradation products. The analytical method must be able to separate the intact drug from all significant degradants.

Typical Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The developed analytical method (e.g., HPLC-UV) is then used to analyze the stressed samples to demonstrate that the analyte peak is free from interference from any degradation products.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Analyte N-butyl-4-ethylpiperazine- 1-carboxamide Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Separation of Degradants Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

The analysis of N-butyl-4-ethylpiperazine-1-carboxamide requires a systematic approach, beginning with the procurement or synthesis of a well-characterized reference standard. While a specific CRM is unlikely to be available, custom synthesis provides a viable path forward, provided the standard is rigorously characterized. The choice of analytical methodology will depend on the specific goals of the analysis, with HPLC-UV offering a robust and accessible option for routine quantification, GC-MS providing excellent identification capabilities for volatile derivatives, and LC-MS/MS delivering the ultimate in sensitivity and selectivity for trace-level analysis. The validation of any chosen method must include forced degradation studies to ensure its stability-indicating properties, thereby guaranteeing the reliability of the analytical data generated.

References

  • EPP Ltd. Custom Synthesis of Reference Standards. Available from: [Link]

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  • ResolveMass Laboratories Inc. Custom Synthesis of Reference Standards and Drug Metabolites. 2025. Available from: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. 2020. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-butyl-4-ethylpiperazine-1-carboxamide

As researchers navigating the frontiers of drug development, our most critical responsibility is ensuring a culture of safety that protects both our teams and the integrity of our work. The handling of novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers navigating the frontiers of drug development, our most critical responsibility is ensuring a culture of safety that protects both our teams and the integrity of our work. The handling of novel chemical entities, such as N-butyl-4-ethylpiperazine-1-carboxamide, demands a rigorous and proactive approach to safety. While specific toxicological data for every new compound is not always available, we can establish a robust safety protocol by examining its structural class—in this case, a substituted piperazine carboxamide.

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). It is structured not as a rigid checklist, but as a dynamic risk assessment framework, empowering you to make informed safety decisions grounded in scientific principles.

Inferred Hazard Assessment: A Proactive Stance

In the absence of a specific Safety Data Sheet (SDS) for N-butyl-4-ethylpiperazine-1-carboxamide, we must infer potential hazards from related compounds. Piperazine and its derivatives are known to present several risks:

  • Skin and Eye Irritation/Corrosion: Many piperazine-based compounds can cause effects ranging from mild irritation to severe chemical burns upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dusts or aerosols may lead to respiratory tract irritation.[2][3][5]

  • Sensitization: Some piperazine compounds are known sensitizers, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[5]

Therefore, we will operate under the conservative assumption that N-butyl-4-ethylpiperazine-1-carboxamide is, at a minimum, a skin, eye, and respiratory irritant, and handle it as a chemical of unknown toxicity.[6]

The Hierarchy of Controls: PPE as the Final Barrier

Before selecting PPE, we must emphasize that it is the last line of defense.[7] The primary safety measures are robust engineering and administrative controls.

  • Engineering Control: All handling of N-butyl-4-ethylpiperazine-1-carboxamide, especially the manipulation of solids or the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Administrative Controls: A comprehensive, lab-specific Standard Operating Procedure (SOP) must be developed and all personnel must be trained on it before work commences.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific task and the associated risks of exposure. A hazard assessment is a critical first step for any laboratory operation.[9]

Primary Laboratory Attire

This forms the baseline for any work in the laboratory and is non-negotiable.

  • Full-length pants or equivalent: Provides maximum skin coverage.[10]

  • Closed-toe shoes: Protects feet from spills and falling objects.[11]

Core PPE for Handling N-butyl-4-ethylpiperazine-1-carboxamide

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing) Chemical Splash Goggles[7][11]Nitrile Gloves (Double-gloved recommended)Flame-Resistant Lab Coat[11]Not required if performed in a fume hood or other ventilated enclosure.
Preparing Solutions Chemical Splash Goggles & Face Shield[7][11]Chemically Resistant Gloves (e.g., Neoprene or Nitrile)Flame-Resistant Lab Coat & Chemically Resistant Apron[7]Not required if performed in a fume hood.
Incidental Contact/Low Volumes Safety Glasses with Side Shields[10][11]Nitrile GlovesFlame-Resistant Lab CoatNot required.
Causality Behind PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[7] When handling larger volumes (>1 liter) or when there is a significant splash risk, a face shield must be worn over the goggles to protect the entire face.[11] All eye and face protection must meet the ANSI Z87.1 standard.[11]

  • Body Protection: A flame-resistant (FR) lab coat is essential.[11] For tasks with a higher risk of splashing, such as when handling corrosive chemicals, a chemically resistant apron should be worn over the lab coat to provide an additional barrier.[7]

  • Hand Protection: The hands are most likely to come into direct contact with the chemical.[7] Disposable nitrile gloves offer protection against incidental splashes but should be removed and replaced immediately upon contamination.[7] For chemicals of unknown toxicity, double-gloving provides an additional layer of safety. Always inspect gloves for tears or degradation before use.[7] For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide to select a more robust glove material.

Operational Plan: A Step-by-Step Workflow

A systematic approach to operations minimizes the risk of exposure and contamination.

Pre-Operation Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Ensure a chemical spill kit is readily accessible.

  • Assemble all necessary PPE and inspect it for defects.

Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (Last) d2->d3 f1 1. Gloves (First) f2 2. Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal is a crucial final step to ensure safety and environmental compliance.

  • Waste Characterization: All materials contaminated with N-butyl-4-ethylpiperazine-1-carboxamide (e.g., used gloves, weigh boats, pipette tips) must be treated as hazardous chemical waste.[12]

  • Container Requirements: Use a designated, sealable, and chemically compatible waste container.[13][14] The container must be clearly labeled with a "Hazardous Waste" tag, listing all contents by their full chemical name.[12] Do not use chemical abbreviations.[12]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials (e.g., acids, oxidizers).[14]

  • Collection: Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup.

The following workflow outlines the decision-making process for safe handling from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing A Assess Task Risk (Solid, Liquid, Scale) B Select Appropriate PPE (See Table) A->B C Verify Engineering Controls (Fume Hood) B->C D Don PPE Correctly C->D E Perform Chemical Manipulation in Fume Hood D->E F Handle Spills Immediately (Use Spill Kit) E->F If spill occurs G Dispose of Contaminated Items in Labeled Hazardous Waste Container E->G H Doff PPE Correctly (Gloves First) G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for N-butyl-4-ethylpiperazine-1-carboxamide.

By integrating this expert guidance into your laboratory's standard practices, you build a foundation of safety and trust that empowers confident and responsible research.

References

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. (n.d.). Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment - Division of Research Safety - University of Illinois. (2026, January 28). Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved February 15, 2026, from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved February 15, 2026, from [Link]

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  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS - Loba Chemie. (2016, June 7). Retrieved February 15, 2026, from [Link]

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